Sunitinib Malate
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWFXVZLPYTWQI-IPOVEDGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C([C@@H](C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046492 | |
| Record name | Sunitinib malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341031-54-7, 557795-19-4 | |
| Record name | Sunitinib malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341031-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sunitinib malate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341031547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sunitinib malate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=736511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sunitinib malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-N-(2-(diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (S)-2-hydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sunitinib Malate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVX8N1UT73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sunitinib Malate: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunitinib malate (marketed as Sutent®) is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its efficacy in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) stems from its ability to simultaneously block multiple signaling pathways implicated in tumor growth, pathologic angiogenesis, and metastatic progression. This guide provides an in-depth examination of Sunitinib's molecular targets, its impact on downstream signaling cascades, its pharmacokinetic profile, and the mechanisms underlying therapeutic resistance.
Core Mechanism: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib functions as an ATP-competitive inhibitor, targeting the intracellular ATP-binding pocket of several RTKs. This action blocks receptor phosphorylation and activation, thereby inhibiting downstream signal transduction.[1] The simultaneous inhibition of multiple, distinct RTK families is central to its therapeutic effect, leading to a dual anti-angiogenic and direct anti-tumor response.[2][3]
The primary molecular targets of Sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR1, VEGFR2, and VEGFR3.[1][4]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ.[1][4]
-
Stem Cell Factor Receptor (c-KIT). [2]
-
Fms-like Tyrosine Kinase-3 (FLT3). [5]
-
Colony-Stimulating Factor Receptor Type 1 (CSF-1R).
-
Glial Cell Line-Derived Neurotrophic Factor Receptor (RET). [2][5]
Inhibition of Key Signaling Pathways
Sunitinib's broad-spectrum activity disrupts critical oncogenic processes, primarily angiogenesis and cell proliferation.
Anti-Angiogenic Effects via VEGFR and PDGFR Inhibition
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Sunitinib exerts potent anti-angiogenic effects by targeting key receptors on endothelial cells and pericytes.
-
VEGFR Inhibition: By blocking VEGFRs on endothelial cells, Sunitinib inhibits the signaling cascade initiated by VEGF. This prevents endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and starving the tumor of essential nutrients.[5]
-
PDGFR Inhibition: PDGFRβ, expressed on pericytes, is crucial for the stabilization and maturation of new blood vessels. Sunitinib's inhibition of PDGFRβ disrupts pericyte function, leading to vessel regression.[1]
Direct Anti-Tumor Effects via KIT and PDGFR Inhibition
In addition to its anti-angiogenic properties, Sunitinib exerts direct cytotoxic and cytostatic effects on tumor cells.
-
KIT Inhibition: In GIST, the majority of tumors are driven by gain-of-function mutations in the c-KIT gene, leading to constitutive kinase activity and uncontrolled cell proliferation. Sunitinib directly inhibits this aberrant signaling, inducing apoptosis and halting tumor growth.[2] It is particularly effective as a second-line therapy for GIST patients who have developed resistance to imatinib.[2]
-
PDGFR Inhibition: Overexpression or mutation of PDGFRs can also be a direct driver of tumor cell proliferation and survival in various cancers. Sunitinib's blockade of these receptors interferes with these oncogenic signals.[5]
Quantitative Kinase Inhibition Profile
The potency of Sunitinib against its target kinases has been quantified in numerous biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values demonstrate its high affinity for VEGFR and PDGFR family members.
| Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| PDGFRβ | Biochemical | 2 nM (IC50) | [6] |
| VEGFR2 (KDR/Flk-1) | Biochemical | 80 nM (IC50) | [6] |
| c-Kit | Biochemical | Potent Inhibition | [6] |
| PDGFRβ | Biochemical | 8 nM (Ki) | [6] |
| VEGFR2 (KDR/Flk-1) | Biochemical | 9 nM (Ki) | [6] |
| VEGFR2 Phosphorylation | Cellular | 10 nM (IC50) | [6] |
| PDGFRβ Phosphorylation | Cellular | 10 nM (IC50) | [6] |
| FLT3 (Wild-Type) | Cellular | 250 nM (IC50) | [6] |
| FLT3 (ITD Mutant) | Cellular | 50 nM (IC50) | [6] |
| FLT3 (Asp835 Mutant) | Cellular | 30 nM (IC50) | [6] |
| Unactivated WT KIT | Auto-activation | 42 nM (IC50) | [7] |
Pharmacokinetics
Sunitinib is administered orally and is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into a primary active N-desethyl metabolite, SU12662.[8][9] This metabolite exhibits a potency and inhibitory profile similar to the parent compound, and the combination of Sunitinib and SU12662 represents the total active drug in plasma.[8]
| Parameter | Sunitinib | SU12662 (Active Metabolite) | Reference |
| Time to Peak (Tmax) | 6 - 12 hours | - | [8] |
| Terminal Half-life (t½) | ~40 - 60 hours | ~80 - 110 hours | Pfizer Medical |
| Apparent Clearance (CL/F) | 34 - 62 L/h | 29.6 L/h (Population Model) | [9], Pfizer Medical |
| Apparent Vol. of Dist. (Vd/F) | 2230 L | 3,080 L (Population Model) | [9], Pfizer Medical |
| Plasma Protein Binding | ~95% | ~90% | Pfizer Medical |
| Metabolism | CYP3A4 | CYP3A4 | [8] |
| Excretion | ~61% Feces, ~16% Urine | - | [8] |
Mechanisms of Resistance
Despite initial efficacy, many patients eventually develop resistance to Sunitinib. The primary mechanisms involve genetic alterations in the drug's targets.
-
Secondary Mutations: The most common mechanism, particularly in GIST, is the acquisition of secondary mutations within the kinase domain of KIT or PDGFRα. These mutations can occur in the ATP-binding pocket, sterically hindering drug binding, or in the activation loop (e.g., D820Y, N822K in KIT exon 17).[10]
-
Conformational Shift: Certain activation loop mutations can shift the kinase's conformational equilibrium towards the active state. Sunitinib preferentially binds to the inactive, auto-inhibited conformation of KIT, so this shift renders the kinase less sensitive to inhibition.[7][11]
Key Experimental Protocols
The characterization of Sunitinib's mechanism of action relies on a suite of standard biochemical and cell-based assays.
In Vitro Kinase Assay (General Workflow)
This biochemical assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase. It is used to determine IC50 values.
Methodology:
-
Preparation: Recombinant purified kinase domains are incubated in microtiter plates.
-
Inhibition: Serial dilutions of Sunitinib are added to the wells.
-
Reaction Initiation: The kinase reaction is started by adding a substrate (e.g., a synthetic peptide) and ATP, often radiolabeled (e.g., [γ-³³P]ATP).
-
Incubation: The reaction proceeds for a defined period at a controlled temperature.
-
Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity.[12] Alternative detection methods include fluorescence (e.g., HTRF) or luminescence.[13]
-
Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (General Workflow)
This cell-based assay determines an inhibitor's ability to block RTK phosphorylation within a cellular context.
Methodology:
-
Cell Treatment: Cancer cell lines expressing the target RTK are treated with various concentrations of Sunitinib for a specified duration.
-
Ligand Stimulation: If the receptor is not constitutively active, cells are stimulated with the cognate ligand (e.g., VEGF for VEGFR) to induce phosphorylation.
-
Lysis: Cells are lysed to extract total protein.
-
Detection: Protein lysates are analyzed by methods such as Western blotting or ELISA. Specific antibodies are used to detect the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and the total amount of the kinase protein as a loading control.
-
Quantification: The signal from the phosphorylated protein is normalized to the total protein signal to determine the degree of inhibition at each Sunitinib concentration.
Conclusion
This compound's mechanism of action is a paradigm of multi-targeted kinase inhibition. By simultaneously disrupting tumor-driven angiogenesis via VEGFR/PDGFR blockade and directly inhibiting tumor cell proliferation through targets like KIT and PDGFR, it provides a potent and multifaceted attack on cancer biology. A thorough understanding of its kinase inhibition profile, pharmacokinetic properties, and the molecular basis of resistance is critical for its optimal clinical use and for the development of next-generation inhibitors designed to overcome its limitations.
References
- 1. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A population pharmacokinetic meta-analysis of this compound (SU11248) and its primary metabolite (SU12662) in healthy volunteers and oncology patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Development of Sunitinib Malate: A Multi-Targeted Tyrosine Kinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sunitinib Malate, marketed as Sutent®, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its development marked a significant advancement in oncology, particularly for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Sunitinib was engineered to simultaneously inhibit multiple RTKs involved in tumor growth, angiogenesis, and metastatic progression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols associated with this compound.
Introduction to Multi-Targeted Kinase Inhibition
Receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and metabolism. Dysregulation of RTK signaling, often through mutations or overexpression, is a common driver of oncogenesis and tumor angiogenesis. The vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) are principal mediators of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis. Early targeted therapies focused on single kinases, but tumor signaling is complex and redundant, often leading to resistance. This created a strong rationale for developing multi-targeted inhibitors capable of blocking several key pathways simultaneously. Sunitinib was developed to meet this need, with a specific focus on inhibiting both tumor angiogenesis and direct tumor cell proliferation.[1][2]
Discovery and Synthesis of Sunitinib (SU11248)
Sunitinib (chemical name: N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidine)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide), initially known as SU11248, emerged from a drug discovery program focused on indolin-2-one analogs.[3] Earlier prototypes, such as SU5416 and SU6668, showed promise but had suboptimal pharmacological properties.[3] SU11248 was selected for its potent and selective inhibition of a specific group of "split-kinase" domain RTKs, including VEGFRs, PDGFRs, and KIT.[4]
The chemical synthesis of Sunitinib is a multi-step process. A core step involves a condensation reaction between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl)amide and 5-fluoro-1,3-dihydro-indol-2-one.[5][6] This reaction is typically catalyzed by a weak base like pyrrolidine in a suitable solvent such as methanol or butanol.[7] The resulting Sunitinib base is then reacted with L-malic acid to form the more stable and soluble this compound salt, which is the active pharmaceutical ingredient in the final drug product.[5][7]
Mechanism of Action
Sunitinib exerts its anti-cancer effects by binding to the ATP-binding pocket of multiple RTKs, thereby blocking downstream phosphorylation and signal transduction.[1][7] This dual action of inhibiting tumor angiogenesis and directly targeting tumor cells is central to its efficacy.
Kinase Inhibition Profile
Biochemical assays have demonstrated that Sunitinib potently inhibits a select group of RTKs. Its primary targets are VEGFRs and PDGFRs, which are crucial for angiogenesis. It also strongly inhibits KIT, the primary oncogenic driver in most GISTs, and FLT3, which is implicated in acute myeloid leukemia (AML).[4][8][9]
| Kinase Target | Assay Type | IC50 / Ki (nM) | Reference(s) |
| Primary Targets | |||
| PDGFRβ | Biochemical | 2 | [10][11][12] |
| PDGFRβ | Cell-based | 10 | [10] |
| VEGFR2 (Flk-1/KDR) | Biochemical | 80 | [10][11][12] |
| VEGFR2 (Flk-1/KDR) | Biochemical (Ki) | 9 | [13] |
| VEGFR2 (Flk-1/KDR) | Cell-based | 10 | [10] |
| KIT | Biochemical | Potent Inhibition | [11] |
| FLT3 (ITD mutant) | Biochemical | 50 | [10][11] |
| FLT3 (WT) | Biochemical | 250 | [10][11] |
| RET | Biochemical | Potent Inhibition | [14] |
| CSF1R | Biochemical | Potent Inhibition | [14] |
| Secondary/Off-Targets | |||
| FGFR1 | Biochemical (Ki) | 830 | [13] |
| Src | Biochemical | 600 | [12][14] |
| Abl | Biochemical | 800 | [12][14] |
| IGFR-1 | Biochemical | 2,400 | [12][14] |
| Met | Biochemical | 4,000 | [12][14] |
| EGFR | Biochemical | >10,000 | [12][14] |
Key Signaling Pathways
Sunitinib's primary mechanism involves the disruption of VEGFR and PDGFR signaling. In tumors, cancer cells release growth factors like VEGF-A and PDGF. These ligands bind to their respective receptors on endothelial cells (VEGFRs) and pericytes (PDGFRs), which are cells that support blood vessel structure. This binding triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/MAPK, ultimately leading to endothelial cell proliferation, migration, and new blood vessel formation. Sunitinib blocks the initial phosphorylation step, effectively shutting down this pro-angiogenic signaling cascade.
Preclinical Development
In Vitro Studies
Sunitinib's activity was characterized in a series of biochemical and cell-based assays to confirm its potency and selectivity.
Table 2: In Vitro Efficacy of Sunitinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference(s) |
|---|---|---|---|---|
| 786-O | Renal Cell Carcinoma | WST Assay | 4.6 µM | [15] |
| ACHN | Renal Cell Carcinoma | WST Assay | 1.9 µM | [15] |
| Caki-1 | Renal Cell Carcinoma | WST Assay | 2.8 µM | [15] |
| A-498 | Renal Cell Carcinoma | Viability Assay | 10.43 µM | [16] |
| MV4;11 | Leukemia (FLT3-ITD) | Proliferation Assay | 8 nM | [10][11] |
| OC1-AML5 | Leukemia (FLT3-Asp835) | Proliferation Assay | 14 nM | [10][11] |
| HUVEC | Endothelial | Proliferation (VEGF-induced) | 40 nM | [10] |
| SaOS-2 | Osteosarcoma | MTS Assay (48h) | ~7 µM | [17] |
| SYO-1 | Synovial Sarcoma | MTS Assay (48h) | ~10 µM |[17] |
Experimental Protocol: Cell Proliferation (MTS) Assay
-
Cell Seeding: Cancer cell lines (e.g., 786-O, SaOS-2) are harvested during their exponential growth phase. Cells are seeded into 96-well microtiter plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. The plates are incubated overnight (~12-18 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9][17]
-
Drug Treatment: A stock solution of Sunitinib is prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations ranging from approximately 0.1 µM to 100 µM. The medium from the cell plates is removed, and 100 µL of the medium containing the various Sunitinib concentrations (or vehicle control, e.g., 0.1% DMSO) is added to the wells.[16][17]
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C and 5% CO₂.[9][18]
-
MTS Reagent Addition: Following incubation, 20 µL of a CellTiter 96® AQueous One Solution Reagent (MTS) is added directly to each well. The plates are then incubated for an additional 1-4 hours in the dark.[9][17]
-
Data Acquisition: The absorbance (optical density) is measured at 490 nm using a 96-well plate reader.[9][17]
-
Analysis: The absorbance values are corrected by subtracting the background (medium-only wells). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve using non-linear regression analysis.
Experimental Protocol: Biochemical Kinase Assay (ELISA-based)
-
Plate Preparation: 96-well microtiter plates are coated with a synthetic substrate, such as poly(Glu,Tyr) 4:1, and incubated overnight. The plates are washed, and excess protein binding sites are blocked with a solution containing bovine serum albumin (BSA).[10]
-
Enzyme and Inhibitor Addition: Recombinant kinase domains (e.g., GST-VEGFR2, GST-PDGFRβ) are diluted in a kinase reaction buffer (containing HEPES, NaCl, NaVO₄, BSA). The enzyme solution is added to the wells. Subsequently, Sunitinib, diluted to various concentrations, is added to the wells.[10]
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing ATP and MnCl₂. The plates are incubated for a set time (e.g., 1 hour) at 37°C to allow for substrate phosphorylation.[10]
-
Detection: The reaction is stopped, and the plates are washed. A primary polyclonal anti-phosphotyrosine antibody is added and incubated. After another wash step, a secondary horseradish peroxidase (HRP)-conjugated antibody is added.[10]
-
Signal Quantitation: After a final wash, a colorimetric HRP substrate (e.g., ABTS) is added. The amount of phosphorylation is quantified by measuring the absorbance at the appropriate wavelength. IC50 values are calculated from the resulting dose-inhibition curves.[10]
In Vivo Studies
Sunitinib demonstrated broad and potent anti-tumor activity in numerous human tumor xenograft models. Daily oral administration of Sunitinib led to tumor growth inhibition, growth arrest, and in some cases, complete tumor regression.[10]
Table 3: Efficacy of Sunitinib in Preclinical Xenograft Models
| Cancer Model | Cell Line | Mouse Strain | Dose (mg/kg/day) | Efficacy Outcome | Reference(s) |
|---|---|---|---|---|---|
| Neuroblastoma | SK-N-BE(2) | NOD/SCID | 20, 30, 40 | Significant tumor weight reduction (P < .01) | [19] |
| Colon Carcinoma | HT-29 | Nude | 80 | Complete tumor regression in 6 of 8 mice | [10] |
| Glioma | SF763T | Nude | 80 | ~40% reduction in microvessel density | [10] |
| Small Cell Lung Cancer | NCI-H526 | Nude | - | Significant tumor growth inhibition | [20] |
| Renal Cell Carcinoma | 786-O | Nude | - | Sunitinib treatment established |[1][3] |
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Animal Model: Athymic nude or NOD/SCID mice (female, 6-8 weeks old) are typically used. All procedures are conducted under an approved animal care and use committee protocol.[19][21]
-
Tumor Cell Implantation: Human tumor cells (e.g., 1 x 10⁶ SK-N-BE(2) or 5x10⁵ CAKI-1 cells) are suspended in a sterile solution like PBS or Matrigel and injected subcutaneously into the flank of each mouse.[19][21]
-
Tumor Growth and Randomization: Tumors are allowed to grow and are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2. When tumors reach a predetermined size (e.g., 0.5 cm in diameter or 100-200 mm³), mice are randomized into treatment and control groups.[19][21]
-
Drug Administration: Sunitinib is formulated for oral administration (e.g., dissolved in an acidified water vehicle). It is administered daily via oral gavage at doses typically ranging from 20 to 80 mg/kg. The control group receives the vehicle only.[10][19]
-
Monitoring and Endpoints: Mice are monitored for tumor growth, body weight (as a measure of toxicity), and overall health. The primary endpoint is typically tumor growth inhibition. At the end of the study (e.g., after 14-21 days or when control tumors reach a maximum size), mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).[19][21]
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analyses (e.g., t-test or ANOVA) are used to compare treated groups to the control group.
Pharmacokinetics
Pharmacokinetic (PK) studies in animals and humans were crucial for determining the appropriate clinical dosing regimen. Sunitinib is orally bioavailable and is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into a major active N-desethyl metabolite, SU12662, which is equipotent to the parent compound.[22] Both sunitinib and SU12662 have long terminal half-lives, supporting a once-daily dosing schedule.[22]
Table 4: Comparative Pharmacokinetic Parameters of Sunitinib
| Parameter | Rat (15 mg/kg oral) | Monkey (6 mg/kg oral) | Human (50 mg oral) | Reference(s) |
|---|---|---|---|---|
| Tmax (Peak Time) | ~3 - 8 h | ~3 - 8 h | 6 - 12 h | [19][22][23] |
| T½ (Half-life) | ~8 h | ~17 h | ~40 - 60 h | [19][22][23] |
| Active Metabolite | SU12662 | SU12662 | SU12662 | [19][22][23] |
| T½ of SU12662 | N/A | N/A | ~80 - 110 h | [22] |
| Primary Excretion | Feces | Feces | Feces (~61%) |[19][23] |
Clinical Development and Efficacy
The clinical development of Sunitinib was rapid, driven by its strong preclinical data and significant efficacy observed in early trials for diseases with high unmet need.
Pivotal Phase 3 Clinical Trials
Sunitinib's approval was based on robust data from large, randomized Phase 3 trials in GIST, RCC, and later, pancreatic neuroendocrine tumors (pNET).
Table 5: Summary of Pivotal Phase 3 Clinical Trial Efficacy Data
| Indication | Trial | Treatment Arms | Primary Endpoint | Result | Reference(s) |
|---|---|---|---|---|---|
| GIST (Imatinib-resistant/-intolerant) | NCT00075218 | Sunitinib (n=207) vs. Placebo (n=105) | Time to Progression (TTP) | Sunitinib: 27.3 weeks Placebo: 6.4 weeks (HR 0.33, P < 0.0001) | |
| RCC (First-line, metastatic) | NCT00083889 | Sunitinib (n=375) vs. Interferon-α (n=375) | Progression-Free Survival (PFS) | Sunitinib: 11 months IFN-α: 5 months (HR 0.42, P < 0.001) |
| pNET (Progressive, advanced) | NCT00428597 | Sunitinib (n=86) vs. Placebo (n=85) | Progression-Free Survival (PFS) | Sunitinib: 11.4 months Placebo: 5.5 months (HR 0.42, P < 0.001) |[2] |
In the GIST trial, the benefit of Sunitinib was so clear at an interim analysis that the trial was unblinded, and placebo patients were allowed to cross over to receive Sunitinib. Similarly, in the first-line RCC study, Sunitinib demonstrated a striking improvement in progression-free survival compared to the then-standard-of-care, interferon-alfa, establishing it as a new benchmark treatment.
FDA Approval and Development Timeline
Sunitinib was one of the first drugs to be simultaneously approved by the U.S. Food and Drug Administration (FDA) for two different indications, a testament to its significant clinical benefit.
Mechanisms of Resistance
Despite its initial efficacy, many patients eventually develop acquired resistance to Sunitinib. Understanding these mechanisms is critical for developing subsequent lines of therapy. Key mechanisms include:
-
Upregulation of Alternative Proangiogenic Pathways: Tumors can switch their dependence from VEGFR/PDGFR to other pathways by upregulating factors like fibroblast growth factor (FGF) or hepatocyte growth factor (HGF), activating the c-MET receptor.
-
Tumor Microenvironment Alterations: Recruitment of bone marrow-derived cells, such as CD11b+ myeloid cells, can promote angiogenesis through alternative mechanisms.
-
Lysosomal Sequestration: Cancer cells can actively pump Sunitinib into lysosomes, acidic organelles where the drug is trapped and rendered unable to reach its kinase targets in the cytoplasm.[16]
-
Genetic Mutations: Secondary mutations in the target kinases (e.g., KIT) can alter the drug-binding site, reducing the inhibitory activity of Sunitinib.
Conclusion
The discovery and development of this compound represents a landmark achievement in targeted cancer therapy. By simultaneously inhibiting key drivers of tumor angiogenesis and cell proliferation, Sunitinib established a new standard of care for multiple malignancies. The comprehensive preclinical and clinical program not only demonstrated its robust efficacy but also provided a successful blueprint for the development of multi-targeted kinase inhibitors. Ongoing research continues to explore its use in other cancers and in combination with other therapies, including immunotherapy, to overcome resistance and further improve patient outcomes.
References
- 1. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sutent.pfizerpro.com [sutent.pfizerpro.com]
- 3. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012059941A1 - Process for preparation of this compound and salts thereof - Google Patents [patents.google.com]
- 5. The preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 7. SU11248 (sunitinib) directly inhibits the activity of mammalian 5′-AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib mesylate inhibits proliferation of human colonic stromal fibroblasts in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sunitinib Exerts In Vitro Immunomodulatory Activity on Sarcomas via Dendritic Cells and Synergizes With PD-1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. urosource.uroweb.org [urosource.uroweb.org]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdn.pfizer.com [cdn.pfizer.com]
- 23. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sunitinib Malate Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sunitinib Malate, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, in a cell culture setting. The protocols outlined below are intended to assist in evaluating its anti-proliferative and pro-apoptotic effects on various cancer cell lines.
1. Introduction to this compound
This compound is an oral, small-molecule inhibitor of multiple RTKs, some of which are implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer.[1] Its primary targets include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), FMS-like tyrosine kinase-3 (FLT3), and the glial cell line-derived neurotrophic factor receptor (RET).[1][2][3] By inhibiting these kinases, Sunitinib disrupts key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][4][5]
2. Mechanism of Action
This compound competitively binds to the ATP-binding pocket of RTKs, inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[6] This multi-targeted approach allows it to simultaneously block several pathways crucial for tumor development, including the PI3K/AKT/mTOR and MAPK pathways, leading to reduced tumor vascularization, induction of cancer cell apoptosis, and overall tumor shrinkage.[2][5][6]
3. Data Presentation: Efficacy of this compound in Various Cell Lines
The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of cancer cell lines, as determined by various cell viability and proliferation assays.
| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time |
| MV4;11 | Acute Myeloid Leukemia | Alamar Blue / Trypan Blue | 8 nM[7][8] | 48 hours[8][9] |
| OC1-AML5 | Acute Myeloid Leukemia | Alamar Blue / Trypan Blue | 14 nM[7][8] | 48 hours[8][9] |
| HUVEC | Endothelial | Proliferation Assay | 40 nM[7] | Not Specified |
| NIH-3T3 (PDGFRβ) | Fibroblast | Proliferation Assay | 39 nM[7] | Not Specified |
| NIH-3T3 (PDGFRα) | Fibroblast | Proliferation Assay | 69 nM[7] | Not Specified |
| 5637 | Bladder Cancer | MTT Assay | 1.74 µM[10][11] | Not Specified |
| T24 | Bladder Cancer | MTT Assay | 4.22 µM[10][11] | Not Specified |
| BIU87 | Bladder Cancer | MTT Assay | 3.65 µM[10][11] | Not Specified |
| RKO | Colorectal Cancer | MTT Assay | 5.61 µM[12] | 24 hours[12] |
| HCT116 | Colorectal Cancer | CCK-8 Assay | 31.18 µM[12] | 24 hours[12] |
| U87 | Glioblastoma | MTT Assay | 5.4 µM (median)[13] | 72 hours[13] |
| U251 | Glioblastoma | MTT Assay | 5.4 µM (median)[13] | 72 hours[13] |
| T98G | Glioblastoma | MTT Assay | 5.4 µM (median)[13] | 72 hours[13] |
| U138 | Glioblastoma | MTT Assay | 5.4 µM (median)[13] | 72 hours[13] |
Experimental Protocols
4. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder.[14] To prepare a stock solution, reconstitute the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO). For example, to create a 5 mM stock solution from 10 mg of this compound, dissolve it in 3.76 ml of DMSO.[14]
-
Storage: Store the stock solution in aliquots at -20°C, protected from light.[14] It is recommended to use the solution within 3 months to maintain its potency. Avoid repeated freeze-thaw cycles.[14]
5. Cell Viability Assay (MTT/CCK-8 Protocol)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[12][15]
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (typically 24, 48, or 72 hours).[9][12][15] Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
MTT/CCK-8 Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C.[12]
-
Measurement: For MTT assays, add 100-150 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and incubate until the formazan crystals are fully dissolved. For CCK-8 assays, no solubilization step is needed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
6. Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 to 48 hours.[16]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[16]
7. Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation state in response to this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17][18] Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR, total VEGFR, phospho-AKT, total AKT, cleaved PARP, β-actin) overnight at 4°C.[17][18]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18] Detect the signal using an enhanced chemiluminescence (ECL) reagent.[18]
Mandatory Visualizations
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Sunitinib - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of colorectal carcinogenesis by this compound: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Sunitinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Use of Sunitinib Malate in Gastrointestinal Stromal Tumor (GIST) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sunitinib Malate in preclinical gastrointestinal stromal tumor (GIST) models. This document outlines the mechanism of action of Sunitinib, its effects on key signaling pathways, and its efficacy in both in vitro and in vivo GIST models.
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes.[1] While the tyrosine kinase inhibitor (TKI) imatinib has revolutionized the treatment of GIST, resistance is a significant clinical challenge. This compound (marketed as Sutent®) is a multi-targeted TKI that serves as a crucial second-line therapy for patients with imatinib-resistant or intolerant GIST.[1][2] Sunitinib effectively inhibits multiple receptor tyrosine kinases, including KIT and PDGFRA, as well as vascular endothelial growth factor receptors (VEGFRs), making it a potent anti-angiogenic and anti-tumor agent.[3][4]
Mechanism of Action and Signaling Pathways
Sunitinib exerts its anti-tumor effects in GIST by inhibiting the autophosphorylation of mutant KIT and PDGFRA, thereby blocking downstream signaling pathways critical for cell survival and proliferation. The primary pathways affected are the PI3K/AKT/mTOR and MAPK pathways.[5][6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in GIST cells.
References
- 1. GIST Treatment Guidelines | GIST Support International [gistsupport.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Quantification of Sunitinib Malate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of Sunitinib Malate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on validated and published research, ensuring reliability and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications.
Introduction
Sunitinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Its therapeutic efficacy and potential for adverse drug reactions necessitate accurate and precise quantification in biological samples. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. These notes detail established methods for the robust quantification of sunitinib and its active metabolite, N-desethyl sunitinib.
Signaling Pathway of Sunitinib
Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2]
Caption: this compound inhibits multiple receptor tyrosine kinases.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Three common and effective methods are detailed below. It is important to note that sunitinib is light-sensitive, and therefore all sample handling should be performed under light-protected conditions.[3][4][5]
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.[1][5]
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., d5-Sunitinib or erlotinib).[1][5]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, reducing matrix effects.[3][4][6]
-
To 200 µL of plasma, add 50 µL of internal standard solution (e.g., clozapine or dasatinib) and 4 mL of an organic solvent (e.g., tert-butyl-methyl-ether or ethyl acetate).[4][6]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Supported Liquid Extraction (SLE)
SLE provides a balance between the simplicity of PPT and the cleanliness of LLE.[2]
-
Load 100 µL of plasma sample onto an SLE cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate) containing the internal standard and allow it to flow through the cartridge under gravity.[2]
-
Repeat the elution step.
-
Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the quantification of sunitinib.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC System | UPLC System | HPLC System[6] | UHPLC System[1] |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7] | C18 (50 x 2.1 mm, 3.5 µm)[6] | Kinetex C8 (100 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water | Water with 0.1% Formic Acid[6] | 5 mM Ammonium Formate (pH 3)[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid[6] | Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid[1] |
| Flow Rate | 0.35 mL/min | 0.150 mL/min[6] | 0.250 mL/min[1] |
| Gradient | Isocratic (40:60, B:A) | Isocratic (65:35, B:A)[6] | Gradient: 10% B to 90% B in 4 min[1] |
| Column Temp. | 40°C[2] | Ambient | 40°C[1] |
| Injection Vol. | 5 µL[4] | 10 µL | 10 µL[1] |
| Run Time | 2.5 min[7] | 3 min[6] | 8 min[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Sunitinib (Precursor -> Product Ion) | m/z 399.0 -> 283.0[6] |
| N-desethyl Sunitinib (Precursor -> Product Ion) | m/z 371.0 -> 283.0 |
| Internal Standard (e.g., Clozapine) | m/z 327.0 -> 270.0[6] |
| Collision Energy | 30 eV (for Sunitinib and Clozapine)[6] |
| Cone Voltage | 30 V[6] |
Method Validation and Quantitative Data
A summary of validation parameters from published methods is presented below. All methods demonstrate acceptable linearity, precision, accuracy, and recovery as per regulatory guidelines.
Table 3: Summary of Quantitative Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Mouse Plasma | Human Serum |
| Linearity Range (ng/mL) | 0.2 - 500[6] | 1.95 - 500[3] | 0.1 - 5.0 (for Sunitinib N-oxide) |
| LLOQ (ng/mL) | 0.2[6] | 1.95 | 0.1 (for Sunitinib N-oxide) |
| Intra-day Precision (%CV) | ≤ 10%[6] | < 15% | Not Reported |
| Inter-day Precision (%CV) | ≤ 10%[6] | < 15%[3] | Not Reported |
| Intra-day Accuracy (%) | ≤ 10%[6] | < 15%[3] | Not Reported |
| Inter-day Accuracy (%) | ≤ 10%[6] | < 15%[3] | Not Reported |
| Recovery (%) | Not Reported | 86.4 - 93.2%[1] | Not Reported |
| Internal Standard | Clozapine[6] | Dasatinib[3] | Voriconazole[2] |
Experimental Workflow
The overall workflow for the LC-MS/MS quantification of this compound is depicted below.
Caption: General workflow for Sunitinib quantification by LC-MS/MS.
Conclusion
The LC-MS/MS methods described provide a robust and reliable framework for the quantitative analysis of this compound in biological matrices. The protocols for sample preparation, along with the specified chromatographic and mass spectrometric conditions, can be adapted to various research and clinical settings. Adherence to these validated procedures will ensure the generation of high-quality data for pharmacokinetic assessments and therapeutic drug monitoring of sunitinib.
References
- 1. btrc-charity.org [btrc-charity.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Sunitinib LC–MS/MS Assay in Mouse Plasma and Brain Tissue: Application in CNS Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
Application Notes and Protocols: Sunitinib Malate in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib malate is an oral multi-targeted receptor tyrosine kinase inhibitor (TKI) that has become a standard of care in the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and RET.[1][3] This broad-spectrum activity disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[3][4]
To enhance the therapeutic efficacy of sunitinib and overcome mechanisms of resistance, combination strategies with other kinase inhibitors are being actively investigated. This document provides detailed application notes and protocols for studying the combination of this compound with other kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and phosphoinositide 3-kinase (PI3K) pathways.
Data Presentation: Efficacy of this compound in Combination Therapies
The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of this compound in combination with other kinase inhibitors.
Table 1: In Vitro Efficacy of this compound Combinations
| Combination | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Sunitinib + Erlotinib (EGFR Inhibitor) | Non-Small Cell Lung Cancer (NSCLC) | A549, H1975 | Synergistic anti-proliferative effects. Sunitinib IC50: 3.6 ± 0.41 µM (A549), 3.13 ± 0.09 µM (H1975). | [5] |
| Sunitinib + PD-0325901 (MEK Inhibitor) | Renal Cell Carcinoma (RCC) | Ren-01, Ren-02 | Sunitinib IC50: 9 µM (Ren-01), 15 µM (Ren-02). Combination showed enhanced tumor suppression in vivo. | [6] |
| Sunitinib + PI3K Inhibitors | Renal Cell Carcinoma (RCC) | - | Strong in vitro anti-tumor activity when co-administered. | [7] |
Table 2: In Vivo Efficacy of this compound Combinations in Xenograft Models
| Combination | Cancer Type | Xenograft Model | Key Findings | Reference(s) |
| Sunitinib + Erlotinib | NSCLC | A549 human NSCLC xenograft mice | Combination therapy showed stronger tumor suppression than either drug alone, with a combination index (φ) of 4.4 indicating a strong synergistic effect. | [8] |
| Sunitinib + PD-0325901 | RCC | Patient-derived xenograft (PDX) | Addition of PD-0325901 to sunitinib resulted in a 51.3% reduction in tumor volume. Continuous combination treatment reduced tumor volume by 78.6%. | [6] |
| Sunitinib + Sorafenib | Hepatocellular Carcinoma (HCC) | Orthotopic and ectopic models | Both drugs suppressed tumor growth, but 50 mg/kg sorafenib showed greater anti-tumor effect than 40 mg/kg sunitinib. | [9] |
Table 3: Clinical Trial Outcomes of this compound Combinations
| Combination | Cancer Type | Phase | Key Findings | Reference(s) |
| Sunitinib + Erlotinib | Advanced NSCLC | III | Did not improve overall survival (OS) compared to erlotinib alone (9.0 vs 8.5 months). Showed a statistically significant improvement in progression-free survival (PFS) (3.6 vs 2.0 months) and objective response rate (ORR) (10.6% vs 6.9%). | [10] |
Signaling Pathways
The combination of sunitinib with other kinase inhibitors aims to simultaneously block multiple oncogenic signaling pathways, thereby achieving a more potent anti-tumor effect and mitigating the development of resistance.
Caption: Sunitinib in combination with other kinase inhibitors.
Experimental Protocols
In Vitro Cell Viability Assay (MTS/MTT)
This protocol is designed to assess the effect of sunitinib in combination with another kinase inhibitor on the viability of cancer cell lines.
Caption: Workflow for in vitro cell viability assay.
Materials:
-
Cancer cell lines (e.g., A549, H1975 for NSCLC; 786-O, ACHN for RCC)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Second kinase inhibitor (e.g., Erlotinib, PD-0325901; stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
(For MTT) Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,500-4,000 cells per well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of sunitinib and the second kinase inhibitor in culture medium. Also, prepare combinations of the two drugs at constant or variable ratios. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTS/MTT Addition:
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (for MTT assay only): After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and combination. Synergy, additivity, or antagonism can be assessed using software such as CalcuSyn or CompuSyn to calculate the combination index (CI).
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of sunitinib in combination with another kinase inhibitor in a mouse xenograft model.
Caption: Workflow for in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line
-
This compound
-
Second kinase inhibitor
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture). Subcutaneously inject approximately 1x10^6 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into different treatment groups (typically 5-10 mice per group).
-
Drug Administration:
-
Prepare sunitinib and the second kinase inhibitor in the appropriate vehicle.
-
Administer the drugs to the respective groups according to the planned schedule and dosage. For example, sunitinib can be administered by oral gavage daily at a dose of 20-40 mg/kg.[8]
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Observe the general health and behavior of the mice.
-
-
Study Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Tumor Analysis: Excise and weigh the tumors. A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent biomarker analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment. Statistically compare the tumor volumes and weights between the different treatment groups.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effects of sunitinib combinations on key signaling proteins.
Materials:
-
Treated cells or tumor tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The combination of this compound with other kinase inhibitors represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies to evaluate novel sunitinib-based combination therapies. Careful consideration of experimental design, including the choice of appropriate cell lines, xenograft models, and dosing schedules, is crucial for obtaining meaningful and translatable results. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of the mechanisms underlying the synergistic effects of these drug combinations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, phase II study of erlotinib with or without sunitinib for the second-line treatment of metastatic non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of MLo-1508 with sunitinib for the experimental treatment of papillary renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Sunitinib Malate Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information on the off-target effects of Sunitinib Malate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments, helping to distinguish between on-target anti-angiogenic effects and unintended off-target consequences.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental issues that may arise due to the off-target activities of Sunitinib.
Q1: My cardiomyocyte culture shows significant toxicity and mitochondrial stress after Sunitinib treatment. Is this an expected off-target effect?
A: Yes, this is a well-documented off-target effect. Sunitinib is known to induce cardiotoxicity through mechanisms independent of its primary targets (VEGFRs/PDGFRs).[1][2] The primary cause is the off-target inhibition of 5'-AMP-activated protein kinase (AMPK), a crucial regulator of cardiac metabolic homeostasis.[1][3][4] Inhibition of AMPK by Sunitinib leads to severe mitochondrial structural abnormalities, a decrease in mitochondrial membrane potential, and subsequent energy depletion in cardiomyocytes, which can trigger apoptosis.[1][3][4] Another potential contributor to cardiotoxicity is the inhibition of Ribosomal S6 Kinase (RSK1).[2]
Q2: I am observing unexpected changes in cellular metabolism and a general decrease in cellular energy (ATP levels) in my non-cardiac cell line. Is this related to Sunitinib?
A: This is highly likely. The off-target inhibition of AMPK by Sunitinib is a key factor in cellular energy regulation.[5][6] AMPK acts as a cellular fuel sensor, and its inhibition can disrupt metabolic balance even in non-cardiac cells.[6] While preclinical studies noted that Sunitinib did not reduce overall ATP levels in myocytes in one experiment, it did inhibit the phosphorylation of AMPK's target, acetyl-coenzyme A carboxylase.[2][7] Therefore, if your experimental model relies heavily on AMPK signaling for metabolic regulation, you may observe significant alterations.
Q3: The efficacy of another drug in my experiment is altered when co-administered with Sunitinib. Could there be an off-target interaction?
A: Yes, an interaction is possible. Sunitinib has been shown to inhibit the function of ATP-binding cassette (ABC) drug transporters, specifically P-glycoprotein (ABCB1) and ABCG2.[8] These transporters are responsible for the efflux of a wide variety of drugs from cells. By inhibiting them, Sunitinib can increase the intracellular concentration and potentially the bioavailability and toxicity of co-administered compounds that are substrates of these transporters. This interaction is important to consider when designing combination therapy experiments.
Q4: My in vivo animal model is developing skin rashes, yellow skin discoloration, and symptoms of hypothyroidism. Are these known side effects?
A: Yes, these are frequently reported toxicities and are likely due to off-target effects.
-
Dermatologic Toxicity: Skin side effects are thought to be related to Sunitinib's action on VEGF and PDGF signaling in the skin, as well as potential inhibition of the RAF kinase pathway.[2]
-
Hypothyroidism: This is a common adverse effect.[9] It may be caused by the inhibition of the RET/PTC kinase, which plays a role in the normal physiology of the thyroid gland, or by impaired blood flow in the thyroid due to Sunitinib's anti-angiogenic properties.[2]
Q5: I'm observing a high degree of variability in Sunitinib's effectiveness across different cancer cell lines, with some showing unexpected resistance. What could be the underlying mechanism?
A: This variability is common and can be due to several factors. Firstly, the sensitivity of different cell lines can vary significantly; for instance, the IC50 of Sunitinib was found to be over five times higher in HCT116 colorectal cancer cells compared to RKO cells.[10] Secondly, an emerging mechanism of resistance is the sequestration of Sunitinib within lysosomes, which prevents the drug from reaching its cytosolic targets.[7] Furthermore, Sunitinib's broad activity means it interacts with a vast number of kinases, and the specific "kinome" profile of a given cell line can heavily influence its response.[3][11]
Quantitative Data: Sunitinib Kinase and Transporter Inhibition Profile
The following table summarizes the inhibitory activity of Sunitinib against its primary targets and key off-targets. This data is crucial for designing experiments with appropriate concentrations and for interpreting results.
| Target | Target Type | IC50 / Ki Value | Context / Significance |
| PDGFRβ | Primary | IC50: 2 nM / Ki: 8 nM | Potent inhibition of a primary target involved in angiogenesis.[12][13] |
| VEGFR2 (KDR/Flk-1) | Primary | IC50: 80 nM / Ki: 9 nM | Key target for anti-angiogenic effects.[12][13] |
| c-KIT | Primary | Ki: 4 nM | Important target in Gastrointestinal Stromal Tumors (GIST).[13][14] |
| FLT3 (ITD mutant) | Primary | IC50: 50 nM | A target in certain hematologic malignancies.[12][15] |
| FLT3 (Wild-Type) | Primary | IC50: ~250 nM | Target in hematologic malignancies.[12][15] |
| AMPK | Off-Target | Potent inhibitor (more so than Compound C) | Key mediator of cardiotoxicity.[1][5][6] |
| RSK1 | Off-Target | Inhibited at therapeutic concentrations | Potential contributor to cardiotoxicity.[2] |
| RET | Primary/Off-Target | Potent Inhibitor | Inhibition may contribute to hypothyroidism.[2][14] |
| ABCG2 Transporter | Off-Target | IC50: 1.33 µM (for IAAP binding) | Inhibition can lead to drug-drug interactions.[8] |
| P-gp (ABCB1) Transporter | Off-Target | IC50: 14.2 µM (for IAAP binding) | Inhibition can lead to drug-drug interactions.[8] |
Signaling Pathway & Experimental Workflow Visualizations
Sunitinib On-Target vs. Off-Target Signaling
Caption: Sunitinib's on-target vs. key off-target pathways.
Workflow for Investigating Off-Target Effects
Caption: Experimental workflow for identifying Sunitinib off-target effects.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the off-target effects of Sunitinib.
Protocol 1: Global Kinome Profiling to Identify Off-Targets
This protocol is adapted from methodologies using multiplexed inhibitor beads coupled with mass spectrometry (MIB/MS) to assess broad changes in kinome activity.[3][11]
Objective: To identify the full spectrum of kinases inhibited by Sunitinib in a specific cell or tissue type.
Methodology:
-
Lysate Preparation:
-
Treat cells or tissues with Sunitinib at the desired concentration and duration. Include a vehicle control (e.g., DMSO).
-
Harvest and lyse the cells/tissues in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.
-
-
Multiplexed Inhibitor Bead (MIB) Incubation:
-
Incubate a defined amount of protein lysate (e.g., 1-5 mg) with a cocktail of broad-spectrum kinase inhibitors covalently bound to Sepharose beads. These beads will capture a large portion of the expressed kinome.
-
Perform the incubation at 4°C with gentle rotation for a specified time (e.g., 1-2 hours).
-
-
Washing and Elution:
-
Wash the beads extensively with high-stringency and low-stringency buffers to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads, typically using a denaturing buffer (e.g., containing SDS and DTT).
-
-
Sample Preparation for Mass Spectrometry (MS):
-
Perform in-solution or in-gel tryptic digestion of the eluted kinase sample.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison between Sunitinib-treated and control samples.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the captured kinases using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
-
Data Analysis:
-
Compare the relative abundance of each identified kinase between the Sunitinib-treated and control groups to determine which kinases show reduced binding to the MIBs, indicating direct inhibition by Sunitinib.
-
Protocol 2: Validating Off-Target Inhibition of AMPK Signaling
This protocol uses Western Blotting to confirm if Sunitinib inhibits AMPK activity within cells by assessing the phosphorylation of its downstream target, ACC.[1]
Objective: To validate the functional inhibition of the AMPK pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., cardiomyocytes, hepatocytes, or a relevant cancer cell line) and allow them to adhere.
-
Treat cells with Sunitinib at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Acetyl-CoA Carboxylase (p-ACC), a direct downstream target of AMPK, overnight at 4°C.
-
Also, probe separate blots or strip and re-probe the same blot for total ACC, total AMPK, and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading and to normalize the data.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using software like ImageJ. A decrease in the ratio of p-ACC to total ACC in Sunitinib-treated cells indicates inhibition of AMPK activity.
-
Protocol 3: Assessing Off-Target Mediated Cytotoxicity
This protocol uses the MTT assay to measure the impact of Sunitinib on cell viability, which can be an indicator of off-target toxicity.[10][16]
Objective: To quantify the cytotoxic effects of Sunitinib on a specific cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Sunitinib Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of Sunitinib for a specified duration (e.g., 24, 48, or 72 hours). Include wells with vehicle control and wells with medium only (as a blank).
-
-
MTT Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of Sunitinib concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU11248 (sunitinib) directly inhibits the activity of mammalian 5′-AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SU11248 (sunitinib) directly inhibits the activity of mammalian 5'-AMP-activated protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib toxicity management – a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of colorectal carcinogenesis by this compound: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | 341031-54-7 | Benchchem [benchchem.com]
- 14. Sunitinib - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Frontiers | Sunitinib induced hepatotoxicity in L02 cells via ROS-MAPKs signaling pathway [frontiersin.org]
Technical Support Center: Overcoming Sunitinib Malate Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Sunitinib Malate resistance in their cell line experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to Sunitinib. What are the common underlying mechanisms?
A1: Sunitinib resistance in cancer cell lines is a multifaceted issue driven by several key mechanisms. Understanding these can help you troubleshoot your experiments and explore strategies to overcome resistance. The primary mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of Sunitinib. The most frequently observed are the HGF/c-MET and AXL receptor tyrosine kinase pathways.[1][2][3][4][5] Chronic Sunitinib treatment can lead to the upregulation and activation of these receptors, promoting cell survival, proliferation, and invasion.[1][6]
-
Induction of Autophagy: Sunitinib treatment can trigger autophagy, a cellular process of self-digestion. While excessive autophagy can lead to cell death, it often acts as a pro-survival mechanism under drug-induced stress.[7][8] Furthermore, Sunitinib has been shown to accumulate in lysosomes, the terminal organelles in the autophagy pathway, which can lead to its sequestration and inactivation.[9][10][11]
-
Epithelial-Mesenchymal Transition (EMT): Prolonged exposure to Sunitinib can induce EMT, a process where cancer cells acquire a more migratory and invasive phenotype.[1] This transition is often associated with the upregulation of EMT-associated genes like Snail and β-catenin.[1][6]
-
Drug Efflux and Sequestration: Sunitinib can be actively pumped out of the cell by ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), reducing its intracellular concentration.[9] Additionally, as mentioned, Sunitinib can be sequestered within lysosomes, preventing it from reaching its targets.[9][11]
-
Metabolic Reprogramming: Sunitinib-resistant cells often exhibit a shift in their metabolism. This can include an enhancement of oxidative phosphorylation (OXPHOS) and an increased reliance on glutamine metabolism.[12][13]
-
Role of the Tumor Microenvironment: Factors secreted by cells in the tumor microenvironment, such as Hepatocyte Growth Factor (HGF) from stromal cells, can activate pro-survival pathways like the c-MET pathway in cancer cells, thereby conferring resistance to Sunitinib.[3][5]
Q2: How can I experimentally induce Sunitinib resistance in my cell line?
A2: Developing a Sunitinib-resistant cell line model is a crucial step for studying resistance mechanisms. The most common method involves chronic, long-term exposure of the parental cell line to gradually increasing concentrations of Sunitinib. A general protocol is provided in the "Experimental Protocols" section below.
Q3: What are some strategies to overcome Sunitinib resistance in my cell line experiments?
A3: Several strategies can be employed to overcome Sunitinib resistance in vitro:
-
Combination Therapy: Combining Sunitinib with inhibitors of the identified resistance pathways is a promising approach. For instance:
-
c-MET/AXL Inhibitors: Using inhibitors like Cabozantinib (which targets both VEGFR and MET/AXL) can re-sensitize resistant cells to Sunitinib.[1][6][14]
-
Autophagy Inhibitors: Compounds like Chloroquine or Bafilomycin A1 can block the autophagic process, preventing the sequestration of Sunitinib and enhancing its cytotoxic effects.[10]
-
MEK Inhibitors: Targeting the downstream MEK/ERK pathway, which can be activated in resistant cells, with inhibitors like PD-0325901 has shown to restore sensitivity.[15]
-
-
Sequential Therapy: This strategy involves treating with an alternative agent after resistance to Sunitinib develops. This could be another tyrosine kinase inhibitor like Axitinib or an mTOR inhibitor like Everolimus.[16]
-
Targeting Metabolic Vulnerabilities: Given the metabolic reprogramming in resistant cells, targeting these new dependencies can be effective. For example, using metformin to target enhanced OXPHOS has shown promise in sensitizing resistant cells to other therapies.[12][13]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Cell viability does not decrease with increasing Sunitinib concentration. | Intrinsic or acquired resistance. | 1. Confirm the viability of your parental (sensitive) cell line as a positive control. 2. Investigate the expression and activation of key resistance markers (e.g., p-MET, p-AXL, LC3-II). 3. Consider developing a resistant cell line with a higher dose of Sunitinib. |
| High variability in experimental replicates. | Inconsistent cell health or passage number. Inhomogeneous Sunitinib solution. | 1. Use cells within a consistent and low passage number range. 2. Ensure complete solubilization of this compound and vortex before each use. 3. Perform regular mycoplasma testing. |
| Unexpected morphological changes in cells after Sunitinib treatment (e.g., elongated, spindle-like shape). | Induction of Epithelial-Mesenchymal Transition (EMT). | 1. Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) by Western blot or qPCR. 2. Assess changes in cell migration and invasion using a transwell assay. |
| Difficulty in generating a stable Sunitinib-resistant cell line. | Sub-optimal drug concentration or treatment schedule. Cell line is highly sensitive. | 1. Start with a Sunitinib concentration around the IC20-IC30 of the parental cell line. 2. Gradually increase the concentration in small increments (e.g., 1.2-1.5 fold) as cells recover and resume proliferation. 3. Be patient, as developing stable resistance can take several months. |
Quantitative Data Summary
Table 1: Changes in Protein Expression in Sunitinib-Resistant Renal Cell Carcinoma (RCC) Cell Lines
| Protein | Change in Resistant Cells | Cell Line(s) | Reference(s) |
| p-MET | Increased | 786-O | [1] |
| p-AXL | Increased | 786-O | [1] |
| Snail | Increased | 786-O | [1] |
| β-catenin | Increased | 786-O | [1] |
| LC3-II | Increased | 786-O, HMEC-1 | [9][10] |
| SQSTM1/p62 | Decreased | HMEC-1 | [10] |
| ABCB1 | Increased | 786-O | [9] |
| PD-L1 | Increased | 786-O, A498 | [12][13] |
| p-STAT3 | Decreased | 786-O, A498 | [12] |
| LDHA | Decreased | 786-O, A498 | [12] |
Table 2: IC50 Values for Sunitinib in Parental vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Reference(s) |
| 786-O | ~1.4 - 2.3 | > 6 - 12 | [11][17] |
| HT-29 | ~1.4 - 2.3 | > 12 | [11][17] |
| HMEC-1 | 12.8 | > 20 | [10] |
| SNU-228 | 2.97 | Not specified | [18] |
| SNU-267 | 5.67 | Not specified | [18] |
Experimental Protocols
Protocol 1: Generation of Sunitinib-Resistant Cell Lines
This protocol outlines a general method for developing Sunitinib-resistant cancer cell lines through continuous, long-term drug exposure.
Materials:
-
Parental cancer cell line of interest (e.g., 786-O, A498)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, filtered pipette tips and tubes
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial Sunitinib concentration:
-
Perform a dose-response curve to determine the IC50 value of Sunitinib for the parental cell line.
-
Start the resistance induction with a concentration of Sunitinib that causes approximately 20-30% growth inhibition (IC20-IC30). This is typically in the low micromolar range for many RCC cell lines.[17][19]
-
-
Continuous Culture with Sunitinib:
-
Culture the parental cells in the complete medium containing the starting concentration of Sunitinib.
-
Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with fresh Sunitinib every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells have adapted to the current Sunitinib concentration and exhibit a stable growth rate similar to the parental cells, gradually increase the drug concentration.
-
A typical dose escalation strategy is to increase the concentration by 1.2 to 1.5-fold.
-
Repeat this process of adaptation and dose escalation. This entire process can take several months (e.g., >6 months).[11][17]
-
-
Confirmation of Resistance:
-
Periodically (e.g., every 4-6 weeks), assess the sensitivity of the cultured cells to a range of Sunitinib concentrations using a cell viability assay.
-
Compare the IC50 value of the treated cells to that of the parental cell line. A significant increase in the IC50 value (e.g., >5-10 fold) indicates the development of resistance.
-
-
Maintenance of Resistant Cell Line:
-
Once a stable resistant cell line is established, it should be continuously cultured in the presence of the final concentration of Sunitinib to maintain the resistant phenotype.
-
For experiments, cells can be grown in drug-free medium for a short period (e.g., 24-48 hours) prior to the assay, if required by the experimental design.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol describes the detection of key proteins involved in Sunitinib resistance by Western blot.
Materials:
-
Parental and Sunitinib-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-p-AXL, anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cell pellets with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Visualizations
Caption: Key mechanisms of Sunitinib resistance in cancer cells.
Caption: The HGF/c-MET signaling pathway, a common bypass mechanism.
Caption: Workflow for generating and characterizing Sunitinib-resistant cells.
References
- 1. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HGF/c-Met acts as an alternative angiogenic pathway in sunitinib-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HGF/c-Met pathway is one of the mediators of sunitinib-induced tumor cell type-dependent metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. From Resistance to Sensitivity: Insights and Implications of Biphasic Modulation of Autophagy by Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | From Resistance to Sensitivity: Insights and Implications of Biphasic Modulation of Autophagy by Sunitinib [frontiersin.org]
- 9. Resistance to sunitinib in renal clear cell carcinoma results from sequestration in lysosomes and inhibition of the autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug resistance‑related sunitinib sequestration in autophagolysosomes of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
Sunitinib Malate Toxicity in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during in vivo experiments with Sunitinib Malate.
General FAQs
Q1: What are the most commonly observed toxicities of this compound in animal models?
A1: The most frequently reported toxicities in animal models include cardiotoxicity, hepatotoxicity, and nephrotoxicity. Other observed side effects can include hematologic toxicity, gastrointestinal distress, and bone abnormalities.[1]
Q2: How should I prepare this compound for administration to animals?
A2: this compound is typically formulated as a suspension for oral gavage. A common vehicle is a solution of 0.5% carboxymethylcellulose in sterile water. It is crucial to ensure the suspension is homogenous before each administration to guarantee accurate dosing.
Cardiotoxicity
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty obtaining clear echocardiographic images in mice/rats. | Improper animal positioning; incorrect transducer frequency; interference from respiratory movements. | Ensure proper, consistent animal positioning. Use a high-frequency transducer appropriate for small rodents. Gate the image acquisition with the respiratory cycle to minimize motion artifacts. |
| High variability in cardiac biomarker (e.g., troponin) levels. | Inconsistent blood collection timing; sample hemolysis; improper sample storage. | Standardize the time of blood collection relative to Sunitinib administration. Use appropriate anti-coagulants and handle samples gently to prevent hemolysis. Store plasma/serum samples at -80°C immediately after processing. |
| Unexpected cardiac hypertrophy in control animals. | Animal strain predisposition; underlying subclinical infections. | Ensure the use of a well-characterized animal strain with a known cardiac phenotype. Maintain a stringent specific-pathogen-free (SPF) environment to prevent infections that could induce cardiac inflammation and hypertrophy. |
FAQs
Q1: What are the typical echocardiographic changes observed in rodents treated with Sunitinib?
A1: Studies in mice and rats have shown that Sunitinib can lead to an increase in left ventricular mass and ejection fraction, as well as induce cardiac fibrosis.[2] Some studies also report a decrease in left ventricular ejection fraction (LVEF) and an increase in left ventricular end-diastolic diameter (LVEDD) over time.
Q2: What histopathological changes are indicative of Sunitinib-induced cardiotoxicity?
A2: Histopathological findings often include mitochondrial injury in cardiomyocytes, myofibrillar disorganization, and myocyte coagulation.[3][4] Masson's trichrome staining can be used to assess for cardiac fibrosis.
Q3: Which signaling pathways are implicated in Sunitinib-induced cardiotoxicity?
A3: Several signaling pathways are involved, including the inhibition of AMP-activated protein kinase (AMPK), ribosomal S6 kinase (RSK), and Akt/MAPK signaling.[4][5] These pathways are crucial for cardiomyocyte survival and function.
Signaling Pathway in Cardiotoxicity
Caption: Sunitinib-induced cardiotoxicity signaling pathways.
Hepatotoxicity
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent serum ALT/AST levels. | Time of day for blood collection (circadian rhythm effects); diet-induced liver stress. | Standardize the time of blood collection. Ensure animals are on a consistent, standard diet to avoid confounding factors. |
| Histopathology shows necrosis in unexpected liver zones. | Improper tissue fixation leading to artifacts. | Ensure rapid and complete fixation of liver tissue in 10% neutral buffered formalin immediately after collection to prevent autolysis. |
| Difficulty interpreting autophagy markers (e.g., LC3-II). | Autophagy is a dynamic process; single time-point analysis can be misleading. | Perform a time-course experiment to assess the flux of autophagy. Consider using autophagy inhibitors (e.g., chloroquine) in a parallel group to confirm autophagic flux. |
FAQs
Q1: What are the typical signs of Sunitinib-induced hepatotoxicity in mice?
A1: In mice, Sunitinib administration can lead to a significant increase in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3] Histologically, signs of liver injury can include vascular congestion, inflammatory changes, and centrilobular necrosis.[3]
Q2: What is the mechanism behind Sunitinib-induced liver injury?
A2: The mechanism is multifactorial and involves the induction of oxidative stress, mitochondrial damage, and apoptosis in hepatocytes.[6][7] Activation of the Keap1/Nrf2 signaling pathway has been observed as a protective response to oxidative stress.[1] The ROS-MAPKs signaling pathway is also implicated in Sunitinib-induced hepatotoxicity.[8][9]
Q3: Are there any known factors that can exacerbate Sunitinib's hepatotoxicity?
A3: Co-administration with other drugs that are metabolized by the liver, such as paracetamol, can potentially increase hepatotoxicity in a dose-dependent manner.[3]
Signaling Pathway in Hepatotoxicity
Caption: Sunitinib-induced hepatotoxicity signaling pathways.
Nephrotoxicity
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in urine protein levels. | Contamination of urine with feces; inconsistent urine collection volume. | Use metabolic cages for clean urine collection. Normalize protein levels to creatinine to account for variations in urine volume. |
| Difficulty in identifying specific renal pathologies. | General markers like BUN and creatinine are not specific. | Perform detailed histopathology of the kidneys. Consider immunohistochemistry for specific markers of glomerular or tubular injury. |
| Animal models do not develop significant nephrotoxicity. | Species-specific differences in sensitivity; insufficient dose or duration. | Consider using a different rodent strain or species. A dose-ranging study may be necessary to identify a dose that induces nephrotoxicity without causing excessive systemic toxicity. |
FAQs
Q1: What are the signs of Sunitinib-induced nephrotoxicity in animal models?
A1: Sunitinib can induce mild vascular changes in the kidneys of mice, and at high doses, tubular necrosis has been observed.[3] In some cases, Sunitinib has been associated with proteinuria and renal insufficiency.
Q2: What is the proposed mechanism for Sunitinib's renal toxicity?
A2: The anti-VEGF effects of Sunitinib are thought to contribute to renal injury by directly affecting the glomeruli and renal tubules.[10] This can lead to conditions such as thrombotic microangiopathy and focal segmental glomerulosclerosis.
Q3: How can I monitor for nephrotoxicity in my animal studies?
A3: Regular monitoring of blood urea nitrogen (BUN) and serum creatinine is recommended. Additionally, urinalysis for proteinuria should be performed. At the end of the study, histopathological examination of the kidneys is crucial.
Experimental Workflow for Toxicity Assessment
Caption: General experimental workflow for Sunitinib toxicity assessment.
Quantitative Data Summary
Table 1: this compound Dosing and Hepatotoxicity in Mice
| Dose (mg/kg/day) | Duration | Animal Model | Key Findings | Reference |
| 7.5 | 4 weeks | ICR Mice | Increased serum ALT, AST, and LDH; oxidative stress and apoptosis in the liver. | [1] |
| 60, 150 | Not specified | Mice | Dose-dependent increase in ALT and AST; liver inflammation and scattered hemocytes at 150 mg/kg. | [3] |
| 25, 50, 80, 100, 140 | Single Dose | ICR Mice | Mild vascular and inflammatory changes at lower doses; increased ALT and AST at higher doses. | [3] |
Table 2: this compound Dosing and Cardiotoxicity in Rodents
| Dose (mg/kg/day) | Duration | Animal Model | Key Findings | Reference |
| Not Specified | 5 weeks | Rats | Increased left ventricular mass and ejection fraction; cardiac fibrosis. | [11] |
| 40 | 14 days | Mice | Increased mean arterial pressure; decreased LVEF starting at day 13. | |
| 50 | 6 weeks | Mice | Increased left ventricular mass. |
Detailed Experimental Protocols
Assessment of Hepatotoxicity in Mice
-
Animal Model: Male ICR mice, 6-8 weeks old.
-
Sunitinib Administration: Administer this compound or vehicle control daily via oral gavage for the duration of the study.
-
Blood Collection: At the end of the treatment period, collect blood via cardiac puncture under anesthesia.
-
Serum Biochemistry: Separate serum and measure ALT and AST levels using a commercial assay kit.
-
Liver Tissue Collection: Perfuse the liver with saline, then collect and weigh the entire organ. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remainder in liquid nitrogen for molecular analysis.
-
Histopathology: Process the formalin-fixed tissue, embed in paraffin, and section at 5 µm. Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Molecular Analysis: Homogenize frozen liver tissue to extract protein or RNA. Perform Western blotting for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2) or qPCR for genes related to oxidative stress.
Assessment of Cardiotoxicity in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Sunitinib Administration: Administer this compound or vehicle control daily via oral gavage.
-
Echocardiography: Perform echocardiography at baseline and at specified time points during the study. Anesthetize the rats (e.g., with isoflurane) and use a high-resolution ultrasound system with a linear transducer. Obtain M-mode images of the left ventricle to measure LVEF, fractional shortening, and ventricular dimensions.
-
Blood Pressure Measurement: Measure systolic blood pressure using the tail-cuff method.
-
Terminal Procedures: At the end of the study, collect blood for cardiac biomarker analysis (e.g., troponin I).
-
Heart Tissue Collection: Excise the heart, weigh it, and fix in 10% neutral buffered formalin.
-
Histopathology: Process the heart tissue for paraffin embedding and sectioning. Perform H&E staining for overall morphology and Masson's trichrome staining to assess fibrosis. TUNEL staining can be used to detect apoptosis.
References
- 1. An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Sunitinib induced hepatotoxicity in L02 cells via ROS-MAPKs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sunitinib induced hepatotoxicity in L02 cells via ROS-MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renal adverse effects of sunitinib and its clinical significance: a single-center experience in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib-induced cardiac hypertrophy and the endothelin axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sunitinib Malate Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sunitinib Malate. The information is designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard this compound treatment schedule and what are the common alternatives?
The standard, FDA-approved schedule for Sunitinib in clinical settings is 50 mg/day, administered orally for four consecutive weeks, followed by a two-week off-period (referred to as the 4/2 schedule).[1][2] However, due to adverse events, several alternative schedules have been investigated to improve tolerability while maintaining efficacy.[1][3] Common alternative schedules include:
-
2 weeks on, 1 week off (2/1) schedule: This schedule often uses the same daily dose of 50 mg/day.[1][4]
-
Continuous daily dosing (CDD): This involves administering a lower daily dose, such as 37.5 mg, without an off-period.[1][3][5]
-
"Stop and Go" strategy: This involves intermittent treatment based on tolerability and response.[1]
Q2: Which alternative dosing schedule has shown better outcomes in preclinical or clinical studies?
Several studies and meta-analyses suggest that the "2 weeks on, 1 week off" (2/1) schedule may offer a better balance of efficacy and tolerability compared to the standard 4/2 schedule.[4][5] A meta-analysis of 1173 patients with metastatic renal cell carcinoma (mRCC) showed that the 2/1 schedule was associated with significantly improved progression-free survival and overall survival.[4] This schedule has also been shown to reduce the incidence of common adverse events like fatigue, hypertension, and diarrhea.[4] Continuous daily dosing with 37.5 mg has also been explored as a way to manage toxicity.[3][5]
Q3: What are the key signaling pathways targeted by this compound?
Sunitinib is a multi-targeted tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression. The key targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): Inhibition of these receptors blocks the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[1][6][7]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): PDGFRs are involved in tumor growth, angiogenesis, and maintenance of the tumor stroma.[6][7]
-
Stem cell factor receptor (KIT): Inhibition of KIT is relevant in certain cancers like gastrointestinal stromal tumors (GIST).[7][8]
-
Fms-like tyrosine kinase-3 (FLT3): FLT3 is another target, particularly relevant in some hematological malignancies.[7][8]
-
Rearranged during transfection (RET): Inhibition of RET is implicated in the treatment of certain types of thyroid cancer.[8][9]
Figure 1: this compound's inhibitory action on key signaling pathways.
Q4: Are there any established biomarkers to monitor Sunitinib's efficacy and toxicity?
Yes, several clinical and molecular markers have been investigated. Interestingly, some of the common adverse events associated with Sunitinib treatment have been explored as potential surrogate biomarkers for its clinical efficacy.[10] This suggests that the on-target effects of the drug in normal tissues may correlate with its anti-tumor activity. Potential biomarkers include:
-
Hypertension: The development of hypertension is a common on-target effect of VEGF pathway inhibition and has been associated with improved clinical outcomes in patients treated with Sunitinib.[8][10]
-
Hypothyroidism: Thyroid dysfunction is another frequent side effect that may be linked to better treatment response.[8][10]
-
Hand-Foot Syndrome (HFS): The appearance of this skin reaction has also been correlated with Sunitinib efficacy.[10]
-
Neutropenia and Thrombocytopenia: Decreases in neutrophil and platelet counts have been studied as potential indicators of treatment response.[10][11]
-
Circulating Biomarkers: Changes in plasma levels of factors like VEGF-C and soluble VEGFR-3 have been associated with changes in platelet counts during treatment.[11]
Troubleshooting Guides
Problem 1: High toxicity and poor tolerability in animal models.
-
Possible Cause: The dose or schedule is too aggressive for the specific animal model or strain.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the daily dose of Sunitinib. Preclinical studies have used a range of doses, and the optimal dose can be model-dependent.[12]
-
Alternative Scheduling: Switch from a continuous daily schedule to an intermittent one, such as the 2/1 schedule (two weeks of treatment followed by one week off). This allows for recovery from toxicities.[3]
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the plasma concentration of Sunitinib and its active metabolite, SU12662. Higher exposure levels are linked to increased toxicity.[3][10]
-
Supportive Care: Implement supportive care measures to manage specific toxicities, such as monitoring blood pressure and providing appropriate care for skin reactions.
-
Problem 2: Lack of significant tumor growth inhibition in a xenograft model.
-
Possible Causes:
-
Suboptimal dosing or scheduling.
-
Intrinsic resistance of the tumor model.
-
Issues with drug formulation or administration.
-
-
Troubleshooting Steps:
-
Dose Escalation: If toxicity is not a limiting factor, consider a dose escalation study to determine the maximum tolerated dose (MTD) that provides the best anti-tumor effect.
-
Verify Drug Activity: Ensure the this compound being used is active. Test its effect on the phosphorylation of target receptors like VEGFR-2 and PDGFR-β in vitro or in tumor tissue ex vivo.[6]
-
Evaluate Angiogenesis: Assess the effect of the treatment on tumor microvessel density (MVD) using immunohistochemistry for markers like CD31 or CD34. A significant reduction in MVD would indicate an on-target anti-angiogenic effect, even if overall tumor growth inhibition is modest.[6][7][13]
-
Combination Therapy: Consider combining Sunitinib with other agents. For example, it has been shown to have synergistic effects with mTOR inhibitors like rapamycin or with radiation therapy.[9][12]
-
Re-evaluate the Model: The chosen cancer cell line may be inherently resistant to Sunitinib. Consider screening a panel of cell lines in vitro to assess their sensitivity before proceeding with in vivo studies.
-
Data Presentation: Quantitative Data Summary
Table 1: this compound Dosing and Efficacy in Preclinical Xenograft Models
| Cancer Type | Animal Model | Cell Line | Sunitinib Dose & Schedule | Outcome | Reference |
| Hepatocellular Carcinoma | Mouse Xenograft | HepG2, SK-Hep-1 | Not Specified | Dose-dependent growth inhibition and apoptosis. | [6] |
| Colorectal Carcinoma | Mouse Xenograft | HCT116 | 30 mg/kg, daily oral | Significant reduction in tumor volume and weight. | [14] |
| Ovarian Cancer | Mouse Xenograft | Skov3-luc | 40 mg/kg, daily oral | Significantly reduced tumor growth and peritoneal metastases. | [7] |
| Triple-Negative Breast Cancer | Mouse Xenograft | MDA-MB-468 | 80 mg/kg, every 2 days, oral | Significant inhibition of tumor growth. | [15] |
| Neuroblastoma | Mouse Xenograft | Not Specified | 20 mg/kg (low-dose) | Synergistic cytotoxicity with rapamycin. | [9] |
Table 2: Pharmacokinetic Parameters of Sunitinib in Mice
| Dose | Cmax (µM) | Time to Cmax | Clearance | Reference |
| 30 mg/kg | ≥2 | A few hours | Begins at 8 hours, below detection by 24 hours. | [16] |
| 60 mg/kg | ≥2 | A few hours | Less efficient than 30 mg/kg. | [16] |
| 120 mg/kg | ≥2 | A few hours | No significant clearance after 24 hours. | [16] |
Experimental Protocols
Protocol 1: Evaluation of Sunitinib Efficacy in a Subcutaneous Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line (e.g., HCT116, MDA-MB-468) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into control and treatment groups.
-
-
Sunitinib Formulation and Administration:
-
Prepare the vehicle for Sunitinib (e.g., 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl alcohol in deionized water, pH 6.0).[16]
-
Suspend this compound powder in the vehicle to the desired concentration.
-
Administer Sunitinib or vehicle to the respective groups daily via oral gavage.
-
-
Endpoint Analysis:
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histopathological analysis (e.g., H&E staining) and immunohistochemistry (e.g., CD31 for microvessel density, Ki67 for proliferation).
-
References
- 1. Alternative dosing schedules for sunitinib as a treatment of patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternate sunitinib schedules in patients with metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actionkidneycancer.org [actionkidneycancer.org]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib side effects as surrogate biomarkers of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploratory analysis of early toxicity of sunitinib in advanced hepatocellular carcinoma patients: Kinetics and potential biomarker value - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal treatment scheduling of ionizing radiation and sunitinib improves the antitumor activity and allows dose reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of colorectal carcinogenesis by this compound: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Sunitinib Malate Dose-Response Curve Troubleshooting: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sunitinib Malate. The information is presented in a clear question-and-answer format to directly address common issues encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Its primary mechanism of action involves blocking the intracellular signaling pathways of multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-KIT).[1][2][3] By inhibiting these receptors, Sunitinib disrupts tumor angiogenesis (the formation of new blood vessels) and direct tumor cell proliferation, leading to an anti-cancer effect.[1][3]
Q2: How should I prepare and store this compound for in vitro experiments?
This compound is sparingly soluble in water but is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM).[4] This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, assay conditions, and duration of treatment. Below is a summary of reported IC50 values for various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 4.6 - 5.2 | [5][6] |
| ACHN | Renal Cell Carcinoma | 1.9 | [5] |
| Caki-1 | Renal Cell Carcinoma | 2.8 | [5] |
| A549 | Non-Small Cell Lung Cancer | 3.68 (72h) | [7] |
| HT-29 | Colorectal Cancer | ~5-10 | [8] |
| HCT116 | Colorectal Cancer | 31.18 | [9] |
| RKO | Colorectal Cancer | 5.61 | [9] |
| MV4;11 | Acute Myeloid Leukemia | 0.008 | [2] |
| OC1-AML5 | Acute Myeloid Leukemia | 0.014 | [2] |
Troubleshooting Guide for Dose-Response Experiments
Q4: My dose-response curve is flat or shows poor inhibition, even at high concentrations. What could be the issue?
Several factors can contribute to a lack of response to Sunitinib treatment in your assay:
-
Cell Line Resistance: The chosen cell line may be inherently resistant to Sunitinib. This can be due to the absence or low expression of the target RTKs (VEGFR, PDGFR, c-KIT) or the presence of downstream mutations that bypass the need for these receptors. Consider using a positive control cell line known to be sensitive to Sunitinib.
-
Drug Inactivation: Sunitinib may be metabolized or actively transported out of the cells. The presence of high serum concentrations in the culture medium can also reduce the effective concentration of the drug due to protein binding.[10] Consider reducing the serum concentration during the drug treatment period.
-
Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the effects of Sunitinib within the experimental timeframe. For example, if Sunitinib induces cell cycle arrest rather than immediate apoptosis, a proliferation assay (like BrdU incorporation) might be more sensitive than a viability assay (like MTT) in the short term.
Q5: I am observing a high degree of variability and inconsistent IC50 values between experiments. What are the likely causes?
Inconsistent results are a common challenge in dose-response studies. Here are some potential sources of variability:
-
Drug Solubility and Precipitation: this compound has poor aqueous solubility.[11][12] At higher concentrations, it can precipitate out of the culture medium, leading to an inaccurate effective concentration. Visually inspect your culture plates for any signs of precipitation. To mitigate this, ensure your DMSO stock is fully dissolved before further dilution and avoid using excessively high final concentrations.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of the assay. Inconsistent cell densities will lead to variability in the final readout. Ensure precise and consistent cell counting and seeding for all experiments.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the drug. Standardize the incubation time across all experiments. For Sunitinib, treatment times of 48-72 hours are common for cell viability assays.[7][13]
Q6: My dose-response curve has an unusual shape (e.g., biphasic or a plateau at less than 100% inhibition). How should I interpret this?
An atypical dose-response curve can provide valuable insights into the drug's mechanism of action:
-
Biphasic (U-shaped) Curve: This can indicate off-target effects at different concentration ranges. At lower concentrations, Sunitinib may be hitting its primary targets, while at higher concentrations, it could be engaging other kinases or cellular processes, sometimes with opposing effects.[14]
-
Incomplete Inhibition Plateau: If the curve plateaus at a level of inhibition less than 100%, it may suggest that a subpopulation of cells is resistant to the drug. This could be due to genetic heterogeneity within the cell line.
Q7: I am not seeing a decrease in the phosphorylation of target kinases (e.g., p-VEGFR2) by Western blot after Sunitinib treatment. What should I check?
Troubleshooting Western blots for phospho-proteins requires careful attention to detail:
-
Timing of Ligand Stimulation and Drug Treatment: For receptor tyrosine kinases like VEGFR2, phosphorylation is often induced by ligand binding (e.g., VEGF-A). Ensure you are stimulating the cells with the appropriate ligand for a sufficient time to induce phosphorylation before or concurrently with Sunitinib treatment. The timing of Sunitinib pre-incubation is also critical to allow for target engagement.
-
Phosphatase Activity: Phosphatases can rapidly dephosphorylate your target protein during cell lysis. Always use fresh lysis buffer containing phosphatase inhibitors.
-
Antibody Quality: The specificity and sensitivity of your primary antibody against the phosphorylated form of the target are crucial. Validate your antibody using appropriate positive and negative controls.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after Sunitinib treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the Sunitinib-containing medium. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-VEGFR2
This protocol outlines the general steps for detecting changes in VEGFR2 phosphorylation upon Sunitinib treatment.
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours or overnight in a low-serum (e.g., 0.5%) or serum-free medium.
-
Drug Treatment and Ligand Stimulation: Pre-treat the cells with various concentrations of Sunitinib for a specified time (e.g., 1-2 hours). Then, stimulate the cells with a known concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 and a loading control protein (e.g., β-actin or GAPDH).
Visualizations
Caption: Sunitinib inhibits multiple receptor tyrosine kinases.
Caption: Experimental workflow for a dose-response curve.
Caption: Troubleshooting logic for dose-response curves.
References
- 1. Acquired tumor cell resistance to sunitinib by increased invasion and epithelial-mesenchymal transition in LL/2 murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. The relationship between sunitinib exposure and both efficacy and toxicity in real‐world patients with renal cell carcinoma and gastrointestinal stromal tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of colorectal carcinogenesis by this compound: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US9067915B2 - Sunitinib and salts thereof and their polymorphs - Google Patents [patents.google.com]
- 12. EP2373642A2 - Process for the preparation of this compound via sunitinib acetate and their polymorphs - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sunitinib Malate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments involving Sunitinib Malate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It works by blocking the signaling of multiple RTKs involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression of cancer.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (c-KIT), FMS-like tyrosine kinase-3 (FLT3), and the rearranged during transfection (RET) proto-oncogene.[1][3][4] By inhibiting these pathways, Sunitinib can reduce tumor vascularization and induce cancer cell apoptosis.[2]
Q2: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous buffers and has low solubility in ethanol and water.[5][6] It is recommended to first dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5][6] For long-term storage, the solid form should be stored at -20°C, where it is stable for at least two years.[5] DMSO stock solutions can also be stored at -20°C. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and not to store aqueous solutions for more than a day to avoid precipitation and degradation.[5][6]
Q3: I am observing significant variability in my cell viability assay results. What could be the cause?
Inconsistent results in cell viability assays (e.g., MTT, XTT, or CellTiter-Glo) can arise from several factors:
-
Solubility and Stability: this compound can precipitate in cell culture media, especially at higher concentrations or after prolonged incubation. Ensure the final DMSO concentration is low (typically <0.5%) and that the drug is well-solubilized in the media before adding to cells. Visually inspect for any precipitation.
-
Cell Density: The initial seeding density of cells can significantly impact the apparent IC50 value. Ensure consistent cell seeding across all wells and experiments.
-
Incubation Time: The duration of drug exposure will influence the observed effect. Standardize the incubation time for all experiments to ensure comparability of results.
-
Metabolism: If using primary cells or cell lines with high metabolic activity, the drug may be metabolized over time, leading to reduced efficacy. Consider refreshing the media with a new drug during long-term experiments.
-
Off-Target Effects: At higher concentrations, Sunitinib can have off-target effects that may contribute to cytotoxicity, leading to variability.[7] It is crucial to use a dose range that is relevant to the known IC50 for the target of interest.
Q4: My in vivo tumor xenograft model is showing inconsistent responses to this compound treatment. What are the potential reasons?
Variability in in vivo experiments can be influenced by several factors:
-
Drug Formulation and Administration: Ensure the drug is properly formulated for oral gavage or other administration routes. Inconsistent dosing due to poor formulation can lead to variable drug exposure.
-
Pharmacokinetics and Metabolism: Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] Inter-individual differences in metabolism can lead to significant variations in drug exposure and efficacy.[8][9]
-
Tumor Heterogeneity: The genetic and phenotypic heterogeneity of the tumor xenografts can result in varied responses to treatment.
-
Development of Resistance: Tumors can develop resistance to Sunitinib over time through mechanisms such as secondary mutations in the target kinases (e.g., c-KIT).[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Cell Culture
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate in culture media after adding this compound. | Exceeding the solubility limit of this compound in the aqueous media. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in media. 2. Lower the final concentration of this compound. 3. Maintain a low final DMSO concentration in the culture media (ideally ≤ 0.1%). 4. Prepare fresh dilutions for each experiment. |
| Decreased drug activity over time in long-term cultures. | Gradual precipitation or degradation of the compound in the culture medium. | 1. Refresh the culture media with freshly prepared this compound solution every 24-48 hours. 2. Consider using a different formulation or solubilizing agent if compatible with your cell line. |
Issue 2: Inconsistent IC50 Values in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variations in drug preparation and dilution. 3. Differences in incubation times. 4. Cell line instability or passage number effects. | 1. Use a cell counter to ensure accurate and consistent cell numbers for seeding. 2. Prepare a master mix of the drug dilution to add to all relevant wells to minimize pipetting errors. 3. Strictly adhere to the same incubation period for all experiments. 4. Use cells within a consistent and low passage number range. Perform regular cell line authentication. |
| IC50 values are significantly different from published data. | 1. Different cell line or sub-clone with varying sensitivity. 2. Differences in assay protocol (e.g., assay type, endpoint). 3. Purity and activity of the this compound batch. | 1. Verify the identity of your cell line. 2. Carefully compare your experimental protocol with the published literature. 3. Obtain a new batch of this compound from a reputable supplier and verify its purity. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various In Vitro Assays
| Target/Cell Line | Assay Type | IC50 Value (nM) | Reference |
| VEGFR2 (Flk-1) | Cell-free kinase assay | 80 | [15] |
| PDGFRβ | Cell-free kinase assay | 2 | [15] |
| c-Kit | Cell-free assay | - | [15] |
| FLT3 (wild-type) | Phosphorylation assay | 250 | [15] |
| FLT3-ITD | Phosphorylation assay | 50 | [15] |
| HUVECs (VEGF-induced proliferation) | Proliferation assay | 40 | [15] |
| NIH-3T3 (PDGFRβ overexpressing) | Proliferation assay | 39 | [15] |
| MV4;11 (AML cell line) | Proliferation assay | 8 | [15] |
| OC1-AML5 (AML cell line) | Proliferation assay | 14 | [15] |
| Ba/F3 KITAY502-3ins | Cell proliferation | 54 | [10] |
| Ba/F3 KIT502-3AYins/D820Y | Cell proliferation | 1486 | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the media containing the various concentrations of this compound to the respective wells. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Kinase Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR2, total VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) Mechanisms of Sunitinib Resistance in Gastrointestinal Stromal Tumors Harboring KITAY502-3ins Mutation: An In vitro Mutagenesis Screen for Drug Resistance (2009) | Tianhua Guo | 90 Citations [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. selleckchem.com [selleckchem.com]
Sunitinib Malate Formulation Technical Support Center
Welcome to the technical support center for Sunitinib Malate. This resource is designed to assist researchers, scientists, and drug development professionals with the formulation and experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vitro experiments?
A1: this compound is soluble in organic solvents such as DMSO and dimethyl formamide.[1] For in vitro studies, a common practice is to prepare a high-concentration stock solution in DMSO.[2] For example, a 100 mM stock solution can be prepared in DMSO.[2] It is sparingly soluble in aqueous buffers.[1] To prepare an aqueous working solution, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a solubility of approximately 0.25 mg/ml can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at -20°C as a crystalline solid for long-term stability (≥4 years).[1] Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year, in sealed storage, away from moisture.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[4]
Q3: What are the primary cellular targets of this compound?
A3: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6] Its primary targets include platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), stem cell factor receptor (KIT), FMS-like tyrosine kinase-3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous media. | This compound has low aqueous solubility.[1] | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium just before use. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control (DMSO alone) in your experiments. For maximum solubility in aqueous buffers, first dissolve in DMSO and then dilute.[1] |
| Inconsistent or unexpected results in cell-based assays. | 1. Degradation of this compound in working solutions. 2. Incorrect dosage or concentration. 3. Cell line sensitivity. | 1. Prepare fresh working solutions from a frozen stock for each experiment. Do not store aqueous solutions for more than a day.[1] 2. Verify the concentration of your stock solution and perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. IC50 values can vary between cell lines.[2] 3. Different cell lines can exhibit varying sensitivity to this compound.[2] Ensure the cell line you are using expresses the target receptors of Sunitinib. |
| Difficulty dissolving this compound for in vivo studies. | The formulation for in vivo use requires specific vehicles to ensure solubility and bioavailability. | For oral administration in animal models, this compound can be dissolved in 0.9% saline to a concentration of 3 mg/mL.[2] Another option is to prepare a suspension in carboxymethyl cellulose or a solution in a citrate buffer (pH 3.5).[3] Formulations with DMSO, PEG300, Tween-80, and saline, or with DMSO and corn oil have also been described.[3] |
| Observed cytotoxicity is lower than expected. | The drug may be interacting with components of the cell culture media, such as serum proteins. | The binding of sunitinib to human plasma protein is high (95%).[8] Consider reducing the serum concentration in your media during the treatment period, if your experimental design allows. Always include appropriate controls. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 15 mg/mL (28.17 mM)[3] | Fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[4] |
| Water | 12.5 mg/mL (23.47 mM) | Requires sonication and pH adjustment to 3 with HCl.[3] |
| Water | 3.33 mg/mL (6.25 mM) | Requires sonication and warming to 60°C.[3] |
| 100 mM Citrate Buffer | 10 mg/mL (18.78 mM) | Forms a suspended solution; requires sonication and pH adjustment to 5 with HCl.[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (4.69 mM) | Clear solution for in vivo use.[3] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.69 mM) | Clear solution for in vivo use.[3] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Prepared by first dissolving in DMSO then diluting.[1] |
Table 2: In Vitro Inhibitory Activity of Sunitinib
| Target | IC50 / Ki | Cell Line / Assay Condition |
| VEGFR2 (Flk-1) | IC50: 80 nM[4] | Cell-free assay[4] |
| PDGFRβ | IC50: 2 nM[4] | Cell-free assay[4] |
| KIT | Ki: 4 nM[9] | |
| FLT3 (Wild-Type) | IC50: 250 nM[4] | |
| FLT3-ITD | IC50: 50 nM[4] | |
| HUVEC Proliferation (VEGF-induced) | IC50: 40 nM[4] | |
| NIH-3T3 (PDGFRβ overexpressing) Proliferation | IC50: 39 nM[4] | |
| HCT116 | IC50: 31.18 µM[2] | Cell viability assay[2] |
| RKO | IC50: 5.61 µM[2] | Cell viability assay[2] |
Experimental Protocols
Cell Proliferation Assay (CCK-8/MTT)
This protocol is adapted from a study on colorectal cancer cell lines.[2]
-
Seed cells (e.g., HCT116 or RKO) at a density of 3 x 10³ cells/well in 96-well plates.
-
Culture for 24 hours to allow for cell attachment.
-
Treat the cells with this compound at specified concentrations for 24 hours. Include a vehicle-only control.
-
Assess cell viability using a CCK-8 or MTT assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8 or 490 nm for MTT) using a microplate reader.
-
Calculate the cell survival rate as a percentage of the vehicle-treated control.
In Vitro Kinase Assay
This is a general protocol to determine the kinase inhibitory activity of Sunitinib.
-
Use 96-well microtiter plates pre-coated with a peptide substrate (e.g., poly-Glu,Tyr (4:1)).[4]
-
Block excess protein binding sites with a blocking agent like BSA.[4]
-
Add the purified target kinase (e.g., GST-VEGFR2 or GST-PDGFRβ) to the wells.[4]
-
Add diluted this compound at a range of concentrations to the reaction wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plates to allow for phosphorylation.
-
Stop the reaction and wash the plates.
-
Detect the amount of phosphotyrosine using a specific antibody (e.g., anti-phosphotyrosine antibody) followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).[4]
-
Add a substrate for the detection enzyme and measure the signal to quantify kinase activity.
Visualizations
This compound Mechanism of Action
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Inhibition of colorectal carcinogenesis by this compound: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound | VEGFR | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Analysis of Sunitinib Malate and Other VEGFR Inhibitors in Oncology Research
Sunitinib malate, an oral multi-targeted receptor tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of various cancers, most notably metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT, thereby impeding tumor angiogenesis and cell proliferation.[3][4] This guide provides a detailed comparison of the efficacy of this compound with other prominent VEGFR inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these targeted therapies.
Comparative Efficacy: Preclinical Data
The in vitro potency of VEGFR inhibitors is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of sunitinib and other selected VEGFR inhibitors against VEGFR2 and other relevant kinases.
| Inhibitor | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR/Flk-1) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) | Other Key Targets (IC50 in nM) |
| Sunitinib | 2 | 80 | - | PDGFRβ (2), c-KIT (various)[5] |
| Sorafenib | - | 90 | 20 | Raf-1 (6), B-Raf (22), PDGFRβ (57), c-KIT (68)[5] |
| Pazopanib | - | - | - | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT[6] |
| Axitinib | - | - | - | VEGFR1, VEGFR2, VEGFR3[7] |
| Lenvatinib | - | - | - | VEGFR1, VEGFR2, VEGFR3, FGFR1-4, PDGFRα, RET, KIT[8] |
Clinical Efficacy in Metastatic Renal Cell Carcinoma (mRCC)
Clinical trials provide the most robust data for comparing the efficacy of different cancer therapies. The following table summarizes key efficacy outcomes from pivotal clinical trials of sunitinib and other VEGFR inhibitors in the first-line treatment of mRCC.
| Trial (Drug) | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Phase III (Sunitinib) | IFN-α | 11 months vs. 5 months[1][2] | 47% vs. 12%[2] | 26.4 months vs. 21.8 months[1][2] |
| COMPARZ (Pazopanib) | Sunitinib | 8.4 months vs. 9.5 months (non-inferior)[9] | 31% vs. 25%[9][10] | 28.3 months vs. 29.1 months[9][10] |
| AXIS (Axitinib - Second Line) | Sorafenib | 6.7 months vs. 4.7 months[10] | 19% vs. 9% | Not significantly different[10] |
| SELECT (Lenvatinib + Everolimus - Second Line) | Everolimus | 14.6 months vs. 5.5 months | 43% vs. 6% | 25.5 months vs. 15.4 months |
Signaling Pathways and Mechanisms of Action
VEGFR inhibitors primarily exert their anti-cancer effects by blocking the signaling pathways that lead to angiogenesis, the formation of new blood vessels that tumors need to grow and spread.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by Sunitinib.
Sunitinib and other multi-targeted TKIs inhibit not only VEGFR but also other receptor tyrosine kinases involved in tumor progression.
Caption: Multi-targeted inhibition profile of Sunitinib.
Experimental Protocols
VEGFR2 Kinase Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against VEGFR2 kinase.
Caption: General experimental workflow for a VEGFR2 kinase inhibition assay.
Methodology:
-
Reagent Preparation: All reagents, including recombinant human VEGFR2 kinase, kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), are prepared according to the assay kit manufacturer's instructions (e.g., BPS Bioscience Cat. #79774).[11][12]
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to achieve a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase reaction is typically performed in a 96-well plate. The VEGFR2 enzyme, the substrate, and the test inhibitor are added to each well and incubated briefly.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for phosphorylation of the substrate.
-
Detection: Kinase activity is quantified by measuring the amount of ADP produced, which is inversely proportional to the kinase activity. This can be achieved using a commercial detection reagent such as ADP-Glo™ Kinase Assay (Promega).[11]
-
Data Analysis: The luminescence, which correlates with ADP concentration, is measured using a microplate reader. The data are then analyzed to calculate the IC50 value for the test compound.
Cell Proliferation Assay
This assay is used to determine the effect of VEGFR inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media.[13]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the VEGFR inhibitor.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
Conclusion
This compound remains a significant therapeutic agent in the management of mRCC and GIST.[1][2] Its efficacy is comparable to other first-line VEGFR inhibitors like pazopanib, though with a different toxicity profile.[9][10] The choice of a specific VEGFR inhibitor may depend on various factors, including the patient's comorbidities, the specific cancer type and its genetic makeup, and the anticipated side effects. The data and protocols presented in this guide offer a foundational understanding for researchers and clinicians working with these important anti-cancer agents. Further research is ongoing to optimize treatment strategies, including the sequencing of therapies and the development of novel combination regimens.[14]
References
- 1. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. researchgate.net [researchgate.net]
- 9. The Current and Evolving Landscape of First‐Line Treatments for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Effectiveness of Second-line Sunitinib Following Immuno-oncology Therapy in Patients with Metastatic Renal Cell Carcinoma: A Real-world Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sunitinib Malate Analogs for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sunitinib Malate and Its Analogs with Supporting Experimental Data.
This compound, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, thereby disrupting key signaling pathways implicated in tumor growth and angiogenesis.[1][2] This guide provides a comparative analysis of this compound and its recently developed analogs, offering a summary of their biological activities and the experimental protocols used for their evaluation.
Comparative Biological Activity of Sunitinib Analogs
The following tables summarize the in vitro efficacy of this compound and its selected analogs against key molecular targets and cancer cell lines. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Compound | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | VEGFR-2 | 0.139 | - | - |
| Compound 17a | VEGFR-2 | 0.078 | Sunitinib | 0.139 |
| Compound 10g | VEGFR-2 | 0.087 | Sunitinib | 0.139 |
| Compound 5b | VEGFR-2 | 0.160 | Sunitinib | 0.139 |
| Compound 15a | VEGFR-2 | 0.180 | Sunitinib | 0.139 |
| Compound 10e | VEGFR-2 | 0.358 | Sunitinib | 0.139 |
Table 1: Comparative in vitro inhibitory activity of Sunitinib analogs against VEGFR-2. Data extracted from Mahmoud H.K., et al. (2020).[3]
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 4.77 | - | - |
| Compound 10g | MCF-7 (Breast Cancer) | 0.74 | Sunitinib | 4.77 |
| Compound 5b | MCF-7 (Breast Cancer) | 0.99 | Sunitinib | 4.77 |
| Compound 17a | MCF-7 (Breast Cancer) | 1.44 | Sunitinib | 4.77 |
| This compound | HepG2 (Liver Cancer) | 2.23 | - | - |
| Compound 17a | HepG2 (Liver Cancer) | 1.13 | Sunitinib | 2.23 |
| Compound 10g | HepG2 (Liver Cancer) | 2.20 | Sunitinib | 2.23 |
| EMAC4001 | MIA PaCa-2 (Pancreatic Cancer) | Significantly more active than Sunitinib | Sunitinib | - |
| EMAC4001 | PANC-1 (Pancreatic Cancer) | Significantly more active than Sunitinib | Sunitinib | - |
Table 2: Comparative cytotoxic activity of Sunitinib analogs against various cancer cell lines. Data for compounds 10g, 5b, and 17a extracted from Mahmoud H.K., et al. (2020)[3]. Information on EMAC4001 is based on a study by Skaraitė I., et al., which reported it to be 24 to 47 times more active than sunitinib against pancreatic cancer cell lines.[4]
Pharmacokinetic Profiles
Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its primary active metabolite, SU12662. Both sunitinib and SU12662 contribute to the overall clinical activity.[5] A novel linkable sunitinib derivative, SB1, has been shown to exhibit a similar pharmacokinetic profile to the parent drug in preclinical mouse models.[6] Comprehensive pharmacokinetic data for many novel analogs is still under investigation.
| Compound | Key Pharmacokinetic Parameters |
| This compound | - Primarily metabolized by CYP3A4. - Active metabolite: SU12662. - Elimination: Primarily via feces (61%).[5] |
| SB1 | - Bioequivalent pharmacokinetic characteristics to Sunitinib after i.v. administration in Balb/c mice.[6] - Stable in vitro after 24h incubation in mouse plasma.[6] |
Table 3: Summary of available pharmacokinetic data for Sunitinib and the SB1 analog.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is the ELISA-based assay.
-
Plate Preparation : 96-well plates are coated with a substrate for VEGFR-2, such as a poly (Glu, Tyr) peptide.
-
Compound Incubation : The test compounds (Sunitinib analogs) are serially diluted and added to the wells.
-
Kinase Reaction : Recombinant human VEGFR-2 enzyme and ATP are added to the wells to initiate the phosphorylation reaction. The plate is incubated to allow the enzyme to phosphorylate the substrate.
-
Detection : An anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added to the wells. This antibody binds to the phosphorylated substrate.
-
Signal Generation : A substrate for the detection enzyme (e.g., TMB for HRP) is added, which generates a colorimetric signal.
-
Data Analysis : The absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.[7][8][9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the Sunitinib analogs and incubated for a specified period (e.g., 72 hours).
-
MTT Incubation : The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[10][12]
-
Absorbance Measurement : The absorbance of the purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[11]
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[13]
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
-
Cell Monolayer Formation : Cells are grown to a confluent monolayer in a multi-well plate.
-
Creating the "Wound" : A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment : The cells are washed to remove detached cells, and fresh medium containing the test compound is added.
-
Image Acquisition : Images of the wound are captured at different time points (e.g., 0, 24, 48 hours) using a microscope.
-
Data Analysis : The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the compound on cell migration.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Sunitinib and a typical experimental workflow for its analog evaluation.
Caption: this compound's mechanism of action on key signaling pathways.
Caption: Experimental workflow for the evaluation of Sunitinib analogs.
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. ClinPGx [clinpgx.org]
- 4. Development of a novel conjugatable sunitinib analogue validated through in vitro and in vivo preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 7. VEGFA [Biotinylated] : VEGFR2 Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
A Comparative Guide to the Anti-Tumor Activity of Sunitinib Malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Sunitinib Malate against two other multi-targeted tyrosine kinase inhibitors (TKIs), Sorafenib and Pazopanib. The comparison is supported by experimental data on their efficacy in preclinical models and detailed protocols for key validation assays.
Overview of Multi-Targeted Tyrosine Kinase Inhibitors
This compound, Sorafenib, and Pazopanib are oral multi-targeted TKIs that have become important therapeutic agents in oncology, particularly for renal cell carcinoma (RCC) and other solid tumors.[1][2] Their primary mechanism involves the inhibition of various receptor tyrosine kinases that are crucial for tumor growth, tumor angiogenesis, and metastatic progression.[3][4] By simultaneously blocking multiple signaling pathways, these drugs can effectively arrest tumor proliferation and reduce the blood supply essential for tumor survival.
Mechanism of Action and Affected Signaling Pathways
While all three drugs target key kinases involved in angiogenesis like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), they exhibit distinct kinase inhibition profiles.[5]
-
This compound: Sunitinib is known for its potent inhibition of VEGFRs, PDGFRs, stem cell factor receptor (KIT), FMS-like tyrosine kinase-3 (FLT3), and RET.[3] This broad-spectrum activity allows it to disrupt angiogenesis, cell proliferation, and survival pathways.
-
Sorafenib: Sorafenib inhibits VEGFRs and PDGFRs, but uniquely, it also targets the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (c-RAF and B-RAF).[6][7] This dual action on both angiogenesis and a key intracellular proliferation pathway distinguishes its mechanism.
-
Pazopanib: Pazopanib strongly inhibits VEGFRs and PDGFRs, as well as c-Kit.[4][8] Its anti-tumor effects are primarily attributed to its potent anti-angiogenic activity.[8]
Comparative Efficacy: In Vitro and In Vivo Data
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the anti-tumor activities of Sunitinib, Sorafenib, and Pazopanib.
Table 1: In Vitro Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) | Pazopanib IC50 (µM) |
| Caki-1 | Renal Cell Carcinoma | ~2.0[9] | ~3.0[10] | ~50.0[9] |
| U87 | Glioblastoma | Not widely reported | ~1.5[6] | Not widely reported |
| A549 | Non-Small Cell Lung | Not widely reported | Not widely reported | ~20.0 (approx.)[11] |
| HepG2 | Hepatocellular Carcinoma | Not widely reported | >5.0 | Not widely reported |
Note: IC50 values can vary significantly based on the specific cell line and experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Models)
This table presents data from studies using animal models (typically mice) with implanted human tumor cells (xenografts) to assess the drugs' ability to inhibit tumor growth in a living organism.
| Drug | Model / Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| Sunitinib | NCI-H460 NSCLC Xenograft | 40 mg/kg daily | Significant inhibition vs. control | [ ] |
| Sorafenib | H22 Liver Cancer Xenograft | 9 mg/kg (IV) | Significantly higher than oral/injection | [12] |
| Pazopanib | A549 NSCLC Xenograft | 100 mg/kg | Significant reduction in tumor volume | [13] |
Table 3: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer drugs eliminate tumor cells.
| Drug | Cell Line | Observation | Reference |
| Sunitinib | Caki-1 (RCC) | Induced significant apoptotic cell death. | [9] |
| Sorafenib | Glioblastoma cells | Caused induction of apoptosis and autophagy. | [6] |
| Pazopanib | Caki-1 (RCC), HK-2 (non-tumoral) | Triggered apoptosis in both tumoral and non-tumoral cells. | [9] |
Experimental Workflow and Validation Logic
A systematic approach is crucial for the cross-validation of anti-tumor activity. The workflow involves a tiered screening process, from in vitro assays to in vivo models, to comprehensively evaluate and compare therapeutic candidates.
Detailed Experimental Protocols
A. Cell Viability - MTT Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Sunitinib, Sorafenib, and Pazopanib. Replace the medium with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each drug.
B. Apoptosis - Annexin V/PI Staining by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with IC50 concentrations of each drug for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.
C. In Vivo Tumor Growth - Xenograft Assay Protocol
This protocol describes the establishment of a subcutaneous tumor model to evaluate drug efficacy in vivo.
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle control, Sunitinib, Sorafenib, Pazopanib). Administer drugs orally according to established dosing schedules (e.g., daily for 2-3 weeks).[13]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Tumor Volume = (Length x Width²) / 2. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare the efficacy of the different treatments against the control group.
Summary and Conclusion
The cross-validation of this compound against Sorafenib and Pazopanib reveals distinct profiles of anti-tumor activity.
-
Sunitinib demonstrates potent, broad-spectrum kinase inhibition and shows efficacy in inducing apoptosis specifically in cancer cells.[9][14]
-
Sorafenib is distinguished by its additional targeting of the RAF kinase pathway, offering a different mechanistic approach to inhibiting cell proliferation.[6]
-
Pazopanib acts as a strong anti-angiogenic agent, though some studies suggest it may have a less favorable selectivity profile, affecting non-tumoral cells as well.[9][13][14]
While clinical studies comparing these agents have often focused on non-inferiority in terms of survival, preclinical data highlights significant differences in their cellular mechanisms and potency.[15][16][17] Sunitinib and Sorafenib often show higher potency (lower IC50 values) in vitro compared to Pazopanib in certain cell lines. The choice between these inhibitors for further development or clinical application may depend on the specific cancer type, its underlying genetic drivers, and the desired balance between direct cytotoxic effects and anti-angiogenic activity. This guide provides the foundational data and protocols necessary for researchers to make informed comparisons and to design further validation studies.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmbreports.org [bmbreports.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety [mdpi.com]
- 15. Sunitinib, pazopanib or sorafenib for the treatment of patients with late relapsing metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. ejmi.org [ejmi.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
